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  • Product: Boc-D-Met-Gly-OH

Core Science & Biosynthesis

Foundational

Boc-D-Met-Gly-OH CAS number and molecular weight

Physicochemical Profile, Synthetic Methodology, and Applications in Peptidomimetics Executive Summary Boc-D-Met-Gly-OH (N-tert-Butoxycarbonyl-D-methionyl-glycine) is a specialized dipeptide intermediate used critically i...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthetic Methodology, and Applications in Peptidomimetics

Executive Summary

Boc-D-Met-Gly-OH (N-tert-Butoxycarbonyl-D-methionyl-glycine) is a specialized dipeptide intermediate used critically in the synthesis of metabolically stable peptide therapeutics and protease-resistant probes.[1][2][3] Distinguished by the inclusion of the D-stereoisomer of methionine, this compound confers resistance to enzymatic degradation—a common failure point for L-isomer peptides in vivo. This guide outlines the compound's chemical identity, validated synthesis protocols, and quality control frameworks for researchers in drug discovery and proteomics.

Part 1: Chemical Identity & Physicochemical Properties[4]

The incorporation of the tert-butyloxycarbonyl (Boc) group ensures N-terminal protection, allowing for controlled elongation at the C-terminus or orthogonal deprotection in solid-phase peptide synthesis (SPPS).

Table 1: Core Chemical Data
PropertySpecification
Chemical Name N-(tert-Butoxycarbonyl)-D-methionyl-glycine
CAS Number 69612-71-1
Molecular Weight 306.38 g/mol
Molecular Formula

Stereochemistry D-Methionine (R-configuration at

-carbon)
MDL Number MFCD00190812
Appearance White to off-white powder (Crude forms may appear pinkish)
Melting Point 127 – 131 °C
Solubility Soluble in DMF, DMSO, Methanol, Dichloromethane; sparingly soluble in water.[4][5][6]
Structural Representation

The molecule consists of a hydrophobic D-methionine side chain (thioether) coupled to a flexible glycine backbone, capped with an acid-labile Boc group.[7]

SMILES: CC(C)(C)OC(=O)NC(=O)NCC(=O)O

Part 2: Synthetic Methodology

The synthesis of Boc-D-Met-Gly-OH is typically achieved via solution-phase coupling to ensure high stereochemical purity and scalability. The following protocol describes a mixed anhydride coupling strategy, preferred for minimizing racemization of the sensitive D-Met residue.

Protocol: Solution-Phase Synthesis via Mixed Anhydride Method

Reagents:

  • Boc-D-Met-OH (1.0 eq)

  • Glycine Ethyl Ester Hydrochloride (H-Gly-OEt·HCl) (1.1 eq)

  • Isobutyl Chloroformate (IBCF) (1.05 eq)

  • N-Methylmorpholine (NMM) (2.1 eq)

  • Tetrahydrofuran (THF) (Anhydrous)

  • Lithium Hydroxide (LiOH) (For saponification)

Step-by-Step Procedure:

  • Activation: Dissolve Boc-D-Met-OH in anhydrous THF at -15°C under nitrogen. Add NMM (1.05 eq) followed by dropwise addition of IBCF. Stir for 15 minutes to form the mixed anhydride intermediate.

  • Coupling: In a separate vessel, neutralize H-Gly-OEt·HCl with NMM (1.05 eq) in DMF/THF. Add this solution to the activated anhydride mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: CHCl3/MeOH 9:1).

  • Work-up: Concentrate the solvent. Dissolve residue in Ethyl Acetate (EtOAc).[5] Wash sequentially with 1N citric acid, saturated NaHCO3, and brine. Dry over MgSO4 and concentrate to yield Boc-D-Met-Gly-OEt .

  • Hydrolysis (Saponification): Dissolve the ester in THF/Water (1:1). Add LiOH (2.0 eq) at 0°C. Stir until starting material is consumed (approx. 1-2 hours).

  • Isolation: Acidify carefully with 1N HCl to pH 2–3. Extract with EtOAc. Evaporate to obtain Boc-D-Met-Gly-OH .

Visual Workflow (DOT Diagram)

SynthesisWorkflow Start Boc-D-Met-OH (Starting Material) Activation Activation (-15°C, IBCF/NMM) Start->Activation Dissolve in THF Coupling Coupling (+ H-Gly-OEt) Activation->Coupling Mixed Anhydride Formation Intermediate Intermediate: Boc-D-Met-Gly-OEt Coupling->Intermediate Amide Bond Formation Hydrolysis Saponification (LiOH, THF/H2O) Intermediate->Hydrolysis Ester Cleavage Acidification Acidification (pH 2-3) Hydrolysis->Acidification Protonation FinalProduct Final Product: Boc-D-Met-Gly-OH Acidification->FinalProduct Extraction & Drying

Caption: Step-wise synthetic pathway for Boc-D-Met-Gly-OH via mixed anhydride coupling and ester hydrolysis.

Part 3: Quality Control & Analytics

Ensuring the integrity of Boc-D-Met-Gly-OH is critical, particularly to verify the absence of the L-isomer (Boc-Met-Gly-OH) and the preservation of the Boc group.

QC Decision Tree

QC_Workflow Sample Crude Sample HPLC RP-HPLC (C18, Gradient ACN/H2O) Sample->HPLC PurityCheck Purity > 95%? HPLC->PurityCheck MS Mass Spec (ESI) [M+H]+ = 307.4 PurityCheck->MS Yes Fail Reprocess / Discard PurityCheck->Fail No Chiral Chiral HPLC (Verify D-Isomer) MS->Chiral Pass Release Batch Chiral->Pass ee > 99% Chiral->Fail Racemization Detected

Caption: Quality control decision logic ensuring chemical and stereochemical purity.

Analytical Parameters
  • HPLC: Column: C18 (4.6 x 250 mm). Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B). Gradient: 5-95% B over 20 min.

  • Mass Spectrometry (ESI): Expected

    
     Da; 
    
    
    
    Da.
  • Chiral Analysis: Essential to distinguish from CAS 2488-15-5 (L-isomer derivatives). Use a Chiralpak AD-H or similar column.

Part 4: Applications in Drug Discovery
1. Protease Resistance

The D-Met residue introduces a non-native stereocenter that prevents recognition by endogenous peptidases (e.g., chymotrypsin, aminopeptidases). This makes Boc-D-Met-Gly-OH an ideal building block for:

  • Peptidomimetics: Creating stable analogs of bioactive peptides (e.g., Enkephalin analogs).

  • Oral Delivery: Enhancing the half-life of peptide drugs in the GI tract.

2. "Zipper" Motifs and Linkers

The Glycine residue provides conformational flexibility. When coupled with the bulky, hydrophobic D-Met, this unit can induce specific turn structures (e.g.,


-turns) in synthetic protein scaffolds, disrupting or stabilizing secondary structures depending on the sequence context.
3. Solid Phase Peptide Synthesis (SPPS)

As a pre-formed dipeptide unit, Boc-D-Met-Gly-OH is often used to introduce the D-Met-Gly motif in a single coupling step. This avoids the potential racemization of D-Met that might occur if it were activated and coupled individually as a single amino acid under harsh conditions.

Part 5: Handling and Stability
  • Storage: Store at 2–8°C (refrigerated). Keep container tightly sealed.

  • Moisture Sensitivity: Hygroscopic. Allow to equilibrate to room temperature before opening to prevent condensation.

  • Stability: Stable for >2 years if stored properly. Avoid prolonged exposure to strong acids (removes Boc) or bases (hydrolyzes peptide bond) unless intended.

  • Safety: Standard PPE (gloves, goggles). May cause respiratory irritation (H335).

References

Sources

Exploratory

Boc-D-Met-Gly-OH stability and storage conditions

Technical Guide: Stability Profiling and Storage Protocols for Boc-D-Met-Gly-OH Part 1: Executive Summary & Chemical Identity Boc-D-Met-Gly-OH (tert-Butyloxycarbonyl-D-Methionine-Glycine) is a protected dipeptide interme...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stability Profiling and Storage Protocols for Boc-D-Met-Gly-OH

Part 1: Executive Summary & Chemical Identity

Boc-D-Met-Gly-OH (tert-Butyloxycarbonyl-D-Methionine-Glycine) is a protected dipeptide intermediate frequently employed in the synthesis of metabolically stable opioid peptide analogs (e.g., enkephalins) where the D-isomer of methionine confers resistance to enzymatic degradation.

While the tert-butyloxycarbonyl (Boc) group provides robust protection against nucleophilic attack and basic conditions, the Methionine (Met) residue introduces a critical vulnerability: the thioether side chain is highly susceptible to oxidation.[1][2] Consequently, this compound requires a storage strategy that strictly manages oxygen exposure , moisture , and temperature .

Compound Profile:

  • CAS Number: 69612-71-1[3]

  • Molecular Formula: C₁₂H₂₂N₂O₅S

  • Molecular Weight: 306.38 g/mol [3]

  • Physical State: White to off-white crystalline powder (Pinkish hue indicates degradation/impurities).

  • Solubility: Soluble in organic solvents (DCM, DMF, DMSO, Methanol); limited stability in aqueous solution.

Part 2: Mechanisms of Degradation (The "Why")

To implement effective storage, one must understand the specific chemical pathways that lead to product failure. Boc-D-Met-Gly-OH faces two primary threats: Oxidative Desulfurization and Acidolytic Cleavage .

Oxidative Instability (The Sulfur Vulnerability)

The thioether moiety in the Methionine side chain is electron-rich, making it a prime target for reactive oxygen species (ROS).

  • Pathway: Atmospheric oxygen, catalyzed by light or trace metals, converts the sulfide (-S-) into Methionine Sulfoxide (Met(O)) .

  • Consequence: This transformation creates a diastereomeric mixture (due to the new chiral center at the sulfur), complicating HPLC purification and altering the biological activity of the final peptide. Further oxidation leads to the irreversible Methionine Sulfone (Met(O₂)) .[4]

Acidolytic Instability (The Boc Vulnerability)

The Boc group is designed to be acid-labile.

  • Pathway: Exposure to acidic vapors (e.g., HCl, TFA fumes in a shared laboratory fridge) or acidic solvents protonates the carbonyl oxygen, leading to the collapse of the carbamate, release of isobutylene and CO₂, and generation of the free amine.

  • Consequence: Premature deprotection leads to polymerization or side reactions during subsequent coupling steps.

Visualizing the Degradation Pathways

DegradationPathways cluster_legend Degradation Legend Compound Boc-D-Met-Gly-OH (Intact) MetSulfoxide Met-Sulfoxide Impurity (Reversible via reduction) Compound->MetSulfoxide Oxidation (O2 + Light) FreeAmine H-D-Met-Gly-OH (Premature Deprotection) Compound->FreeAmine Acidolysis (H+) MetSulfone Met-Sulfone Impurity (Irreversible) MetSulfoxide->MetSulfone Prolonged Oxidation Legend Blue: Target Compound | Yellow: Warning State | Red: Critical Failure

Figure 1: Chemical degradation pathways for Boc-D-Met-Gly-OH emphasizing sulfur oxidation and acid sensitivity.

Part 3: Optimal Storage Protocols

This protocol is designed to maximize shelf-life (>2 years) by mitigating the risks identified above.

A. The "Gold Standard" Storage Workflow
ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term)Slows kinetic rate of oxidation and hydrolysis.
Atmosphere Inert Gas (Argon/N₂) Displaces O₂ to prevent thioether oxidation. Argon is preferred as it is heavier than air.
Container Amber Glass Vials Blocks UV/Visible light which can photo-catalyze oxidation.
Closure Teflon-lined Screw Cap Provides an airtight seal; Parafilm over the cap adds a secondary moisture barrier.
Desiccation Silica Gel / P₂O₅ Prevents hygroscopic moisture absorption which fuels hydrolysis.
B. Handling & Solubilization Decision Matrix

Researchers often degrade the peptide during the transition from storage to bench. Follow this workflow to ensure integrity.

HandlingWorkflow Storage Remove from -20°C Storage Equilibrate Equilibrate to Room Temp (Closed Vial, 30-60 mins) Storage->Equilibrate Prevents Condensation Open Open Vial in Fume Hood Equilibrate->Open DecisionUsage Immediate Use? Open->DecisionUsage Solvent Select Solvent Weigh Weigh Required Amount DecisionUsage->Weigh Yes Purge Blanket Remaining Solid with Argon Weigh->Purge Excess Reagent Dissolve Dissolve in DMF/DMSO (Avoid Water for Stock) Weigh->Dissolve Reseal Reseal & Return to -20°C Purge->Reseal

Figure 2: Critical handling workflow to prevent condensation-induced hydrolysis and oxidation.

Key Protocol Note: Never open a cold vial directly. The temperature differential causes atmospheric moisture to condense instantly on the powder, initiating hydrolysis and clumping. Always allow the vial to reach room temperature (approx. 30-60 mins) inside a desiccator before opening.

Part 4: Quality Control & Stability Assessment

Before using Boc-D-Met-Gly-OH in critical synthesis steps, verify its purity. Methionine sulfoxide is the most common impurity and is often undetectable by simple TLC.

HPLC Method for Impurity Detection
  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 60% B over 20 minutes.

  • Detection: UV at 220 nm (peptide bond) and 254 nm.

  • Expected Profile:

    • Met-Sulfoxide (Impurity): Elutes earlier than the main peak (more polar).

    • Boc-D-Met-Gly-OH (Target): Main peak.

    • Met-Sulfone (Impurity): Elutes slightly earlier than sulfoxide (rare).

Acceptance Criteria:

  • Purity: ≥ 98.0% by HPLC.

  • Appearance: White powder.[5][6] (Reject if pink/yellow or sticky).

References

  • Source for physical properties and CAS verific
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[7] Chemical Reviews, 109(6), 2455-2504.

    • Authoritative review on the stability mechanisms of Boc and Methionine protecting groups.
  • General protocols for handling hygroscopic and oxidizable peptides.
  • Hermann, P. (2003).[2] "Oxidation of Methionine in Peptides and Proteins." Topics in Current Chemistry, 231, 1-24.

    • Detailed mechanism of thioether oxid

Sources

Foundational

Methionine-Containing Dipeptides: Physicochemical Properties, Bioavailability, and Therapeutic Applications

Executive Summary Methionine-containing dipeptides (MCDs), particularly methionyl-methionine (Met-Met), represent a distinct class of bioactive molecules that transcend the traditional role of constituent amino acids. Un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methionine-containing dipeptides (MCDs), particularly methionyl-methionine (Met-Met), represent a distinct class of bioactive molecules that transcend the traditional role of constituent amino acids. Unlike free methionine, which relies on specific amino acid transporters (e.g., System L, System


), MCDs utilize the high-capacity peptide transporter 1 (PepT1). This distinct entry route allows MCDs to bypass competitive inhibition at the apical membrane, significantly enhancing bioavailability. Furthermore, the thioether side chain of methionine confers unique antioxidant properties via reversible oxidation, acting as a reactive oxygen species (ROS) scavenger.[1] This guide analyzes the structural advantages, transport kinetics, and therapeutic potential of MCDs, providing actionable protocols for their characterization in drug development and functional nutrition.

Physicochemical Foundation: The Sulfur Advantage

The Thioether Redox Cycle

The defining feature of methionine is its sulfur-containing thioether side chain. In dipeptides, this residue functions as a "redox sensor" and scavenger.

  • ROS Scavenging: The sulfur atom is nucleophilic and readily reacts with ROS (e.g.,

    
    , hydroxyl radicals) to form methionine sulfoxide (MetO).
    
  • Reversibility: Unlike oxidative damage to other amino acids (e.g., carbonylation), Met oxidation is reversible. The enzyme Methionine Sulfoxide Reductase (Msr) reduces MetO back to Met, restoring the peptide's function.

  • Dipeptide Stability: In the dipeptide form (e.g., Met-Met), the peptide bond stabilizes the N-terminal and C-terminal charges, potentially altering the pKa of the surrounding groups and influencing the redox potential of the sulfur atom compared to free Met.

Structural Hydrophobicity

Methionine is one of the most hydrophobic amino acids. Dipeptides containing Met (e.g., Met-Met, Met-Phe) exhibit high lipophilicity, which influences:

  • Membrane Interaction: Increased affinity for the lipid bilayer, facilitating access to membrane-bound transporters.

  • Taste Profile: Hydrophobic dipeptides often contribute to bitterness or kokumi (mouthfulness) sensations in food matrices, though Met-Met is primarily studied for its nutritional kinetics.

The PepT1 Gateway & Cell Signaling

Transport Kinetics (PepT1 vs. Amino Acid Transporters)

The primary advantage of MCDs lies in their absorption mechanism.

  • Free Methionine: Absorbed via System

    
     (sodium-independent) or System 
    
    
    
    (sodium-dependent). These systems are easily saturated and subject to competitive inhibition by other neutral amino acids (e.g., Leucine, Valine).
  • Met-Dipeptides: Absorbed via PepT1 (SLC15A1) . This proton-coupled transporter has a high capacity and low specificity for di/tripeptides.

    • Kinetic Advantage: Met-Met acts as a "Trojan horse," delivering two methionine equivalents per transport event, effectively doubling the molar flux compared to free amino acid transport under saturating conditions.

mTORC1 Activation & Anabolic Signaling

Recent studies indicate that Met-Met is not merely a passive source of amino acids. Upon entry and subsequent intracellular hydrolysis, the rapid surge in cytosolic methionine concentration acts as a potent activator of the mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway.

  • Mechanism: High intracellular Met levels inhibit the sensor SAMTOR, relieving its suppression of GATOR1/2, thereby activating mTORC1.

  • Outcome: Upregulation of protein synthesis (S6K1 phosphorylation) and increased expression of nutrient transporters (including PepT1 itself), creating a positive feedback loop for nutrient absorption.

Visualization of Signaling Pathway

MetSignaling Lumen Intestinal Lumen MetMet Met-Met (Dipeptide) PepT1 PepT1 Transporter (SLC15A1) MetMet->PepT1 Influx Hydrolysis Cytosolic Peptidases PepT1->Hydrolysis Transport Cyto Cytosol FreeMet Free Methionine (High Conc.) Hydrolysis->FreeMet Cleavage SAM S-Adenosylmethionine (SAM) FreeMet->SAM Met Cycle SAMTOR SAMTOR (Met Sensor) SAM->SAMTOR Binding (Inhibition) mTORC1 mTORC1 Complex SAMTOR->mTORC1 Disinhibition (Activation) S6K1 p-S6K1 (Protein Synthesis) mTORC1->S6K1 Phosphorylation Transporters Transporter Expression (GLUT2, PepT1) mTORC1->Transporters Upregulation

Caption: Figure 1: Met-Met transport via PepT1 and subsequent activation of the mTORC1 anabolic signaling cascade.

Therapeutic & Industrial Applications

Clinical Nutrition & Gastroenterology
  • Intestinal Barrier Integrity: In models of intrauterine growth restriction (IUGR) and malnutrition, Met-Met supplementation has been shown to increase villus height and expression of tight junction proteins (Occludin, Claudin-1) more effectively than free methionine.

  • Application: Formulations for patients with Short Bowel Syndrome (SBS) or Inflammatory Bowel Disease (IBD) where absorptive surface area is compromised. The high-efficiency PepT1 transport ensures essential sulfur amino acid delivery despite mucosal damage.

Oxidative Stress Defense (Sepsis & Aging)

The reversible oxidation of methionine residues in proteins is a defense mechanism against oxidative stress.[2]

  • Mechanism: Supplementation with Met-dipeptides boosts the pool of available methionine for glutathione (GSH) synthesis (via the transsulfuration pathway).

  • Data Point: Met-Met administration has demonstrated reduced apoptosis and lower ROS levels in intestinal epithelial cells under oxidative challenge compared to equimolar free Met.

Comparative Efficacy Data
ParameterFree Methionine (L-Met)Methionyl-Methionine (Met-Met)Mechanism of Advantage
Transport System System L,

(Saturable)
PepT1 (High Capacity)Bypasses AA competition
Solubility ModerateHighImproved formulation stability
Antioxidant Capacity Moderate (Direct scavenging)High (Scavenging + GSH precursor)Enhanced intracellular accumulation
Intestinal Morphology Baseline maintenanceIncreased Villus Height/Crypt DepthmTORC1-driven epithelial proliferation

Technical Workflows & Protocols

Protocol A: Caco-2 Monolayer Transport Assay

Objective: To quantify the apical-to-basolateral transport of Met-Met and assess PepT1 specificity.

Materials:

  • Caco-2 cells (ATCC HTB-37), differentiated (21 days post-seeding).

  • Transwell® inserts (0.4 µm pore size).

  • HBSS (pH 6.0 for Apical, pH 7.4 for Basolateral).

  • Gly-Sar (competitor substrate).

  • HPLC-MS/MS system.

Methodology:

  • Monolayer Validation: Measure Transepithelial Electrical Resistance (TEER). Values >300

    
     indicate intact monolayers.
    
  • Equilibration: Wash cells 3x with warm HBSS. Incubate Apical (pH 6.0) and Basolateral (pH 7.4) chambers for 20 min at 37°C. Note: The acidic apical pH drives the proton gradient required for PepT1.

  • Transport Initiation:

    • Replace Apical buffer with HBSS containing 0.1–10 mM Met-Met.

    • Control: Co-incubate with 20 mM Gly-Sar (PepT1 specific inhibitor) to verify transporter specificity.

  • Sampling: Withdraw 100 µL from the Basolateral chamber at 15, 30, 45, and 60 min. Replace with fresh buffer to maintain sink conditions.

  • Quantification: Analyze samples via HPLC-MS/MS (C18 column, Mobile Phase: 0.1% Formic Acid/Acetonitrile).

  • Calculation: Determine Apparent Permeability Coefficient (

    
    ):
    
    
    
    
    (Where
    
    
    is flux,
    
    
    is area,
    
    
    is initial concentration).
Protocol B: ABTS Radical Scavenging Assay for Met-Dipeptides

Objective: To determine the direct antioxidant capacity of Met-containing dipeptides.

Methodology:

  • Reagent Prep: Mix 7 mM ABTS with 2.45 mM potassium persulfate (1:1). Incubate in dark for 12–16h to generate ABTS

    
     radical cation.
    
  • Dilution: Dilute ABTS solution with ethanol until Absorbance at 734 nm is

    
    .
    
  • Assay:

    • Add 20 µL of Met-Dipeptide sample (various concentrations) to 180 µL of diluted ABTS solution in a 96-well plate.

    • Incubate for 6 minutes in the dark.

  • Measurement: Read Absorbance at 734 nm.

  • Analysis: Calculate % Inhibition relative to Trolox standard curve.

    • Insight: Met-Met typically shows lower direct scavenging in vitro compared to Tyr- or Trp-containing peptides but exhibits higher biological antioxidant protection due to metabolic conversion to Glutathione.

Future Directions & Challenges

  • Stereoselectivity: Most industrial synthesis produces DL-Met-Met. While animals can convert D-Met to L-Met, the transport kinetics of D-isomers via PepT1 in humans requires further elucidation.

  • Formulation Stability: While stable in powder form, Met-dipeptides in liquid formulations are prone to oxidation (sulfoxide formation). Formulation with reducing agents or encapsulation is critical for liquid drug delivery systems.

  • Epigenetic Modulation: As Methionine is the precursor to SAM (universal methyl donor), the impact of high-flux Met-dipeptides on DNA methylation patterns is a burgeoning field of study.

References

  • Antioxidant Role of Methionine-Containing Proteins.

    • Significant evidence suggests that reversible oxidation of methionine residues provides a mechanism capable of scavenging reactive species.[1][2]

  • Methionine Partially Replaced by Methionyl-Methionine Dipeptide Improves Reproductive Performance. Source: MDPI (Animals)

    • Demonstrates Met-Met transport via PepT1 and activation of mTOR signaling in placental tissue.[3]

  • Bioavailability of Di-peptide DL-Methionyl-DL-Methionine. Source: Animal Feed Science and Technology[4]

    • Confirms the relative bioavailability of Met-Met is equivalent to or higher than free Met in biological models.
    • [4]

  • PEPT1-mediated Uptake of Dipeptides Enhances Intestinal Absorption. Source: PubMed

    • Validates the mechanism of dipeptide transport and its lack of competition with free amino acid carriers.
  • Structure-Functional Study of Tyrosine and Methionine Dipeptides. Source: MDPI (Molecules)

    • Provides computational and experimental data on the antioxidant capacity of Met-containing dipeptides.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Use of Boc-D-Met-Gly-OH in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary The dipeptide building block Boc-D-Met-Gly-OH (CAS: 69612-71-1) represents a critical tool in the synthesis of metabolically stable opioid peptides, particularly enkephalin analogs. Its structural desig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dipeptide building block Boc-D-Met-Gly-OH (CAS: 69612-71-1) represents a critical tool in the synthesis of metabolically stable opioid peptides, particularly enkephalin analogs. Its structural design leverages two distinct chemical advantages: the inclusion of D-Methionine to confer resistance against enzymatic degradation, and a C-terminal Glycine to eliminate the risk of racemization during segment condensation.

This guide details the operational protocols for integrating Boc-D-Met-Gly-OH into Boc-chemistry SPPS. It specifically addresses the "Achilles' heel" of this molecule—methionine oxidation—and provides a self-validating scavenger protocol to ensure high-purity isolation of the target peptide.

Chemical Logic & Mechanism

The "Racemization-Free" Advantage

In standard stepwise SPPS, activating a urethane-protected amino acid (like Boc-Xaa-OH) is generally safe from racemization. However, activating a peptide fragment (or a dipeptide acid) often leads to significant chiral loss via 5(4H)-oxazolone formation .

Boc-D-Met-Gly-OH bypasses this limitation completely. Because the C-terminal residue is Glycine (achiral) , the formation of an oxazolone intermediate does not result in the loss of stereochemical integrity. This allows researchers to couple this unit as a single block, reducing the total number of synthetic steps and minimizing the exposure of the sensitive D-Met residue to repetitive coupling cycles.

Methionine: The Oxidation Challenge

The thioether side chain of Methionine is highly susceptible to oxidation, forming Methionine Sulfoxide [Met(O)] (and occasionally the sulfone). In Boc-SPPS, this risk is compounded by:

  • Electrophilic Attack: During TFA deprotection, generated tert-butyl cations can alkylate the sulfur.

  • Oxidative Stress: Handling and cleavage conditions can promote oxidation.

Therefore, the protocol below mandates the use of specific scavenger cocktails (e.g., Reagent H) designed to reduce Met(O) back to Met in situ.

Visualization: Mechanistic Pathway

The following diagram illustrates why coupling Boc-D-Met-Gly-OH is safer than coupling a generic dipeptide ending in a chiral amino acid.

RacemizationLogic Start Activation of Boc-D-Met-Gly-OH Oxazolone Formation of 5(4H)-Oxazolone Intermediate Start->Oxazolone DIC/HOBt ChiralCenter C-Terminal Residue: Glycine (H) Oxazolone->ChiralCenter Contrast Contrast: Chiral AA (e.g., Ala, Phe) Oxazolone->Contrast If C-term was chiral Outcome NO RACEMIZATION (Achiral Center) ChiralCenter->Outcome Safe Coupling Racemization Enolization & Loss of Chirality Contrast->Racemization

Figure 1: Mechanistic basis for using Gly-terminated blocks. The achirality of Glycine prevents stereochemical loss even if the activation proceeds via the oxazolone pathway.

Experimental Protocol

Materials & Preparation
  • Building Block: Boc-D-Met-Gly-OH (Store at -20°C; hygroscopic).

  • Resin: MBHA resin (for C-term amides) or Merrifield resin (for C-term acids).[1]

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole).

  • Solvents: DMF (Peptide grade), DCM, TFA.

Step-by-Step Coupling Procedure

Step 1: Resin Preparation (Swelling) [1]

  • Weigh the resin into the reaction vessel.

  • Swell in DCM for 30 minutes.

  • Wash with DMF (3 x 1 min).

Step 2: Pre-Activation (Critical for Dipeptides) Note: Dipeptides can exhibit slower kinetics than single amino acids due to size. Pre-activation ensures efficiency.

  • Dissolve Boc-D-Met-Gly-OH (3.0 eq relative to resin loading) in minimum DMF.

  • Add HOBt (3.0 eq).

  • Add DIC (3.0 eq).

  • Stir for 5 minutes before adding to the resin. This generates the active ester.

Step 3: Coupling Reaction

  • Add the pre-activated mixture to the resin.[1]

  • Agitate at room temperature for 2 to 4 hours . (Longer than standard 1h coupling).[1][2]

  • Kaiser Test: Verify completeness. If the resin beads remain blue (positive), re-couple using HBTU/DIEA (2 eq) for 1 hour.

Step 4: Capping (Optional but Recommended)

  • If Kaiser test is slightly positive after re-coupling, cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DCM for 15 mins.

Deprotection & Cleavage (The "Met-Safe" Method)

This is the most critical phase. Standard cleavage cocktails will lead to sulfoxide formation.

A. Intermediate Boc Removal (TFA Steps) During chain elongation, remove Boc groups using:

  • TFA / m-Cresol (95:5) .

  • Avoid pure TFA. The scavenger prevents tert-butyl cations from alkylating the Met sulfur.

B. Final Cleavage (High Acid) Use the "Low-High" HF procedure or TFMSA method. If using TFMSA (Trifluoromethanesulfonic acid), use the following cocktail to revert any Met(O) formed:

Table 1: Optimized Cleavage Cocktail (Reagent H Variant)

ComponentVolume/RatioRole
TFA 81%Solvent/Acid
Phenol 5%Scavenger (Plasticizer)
Thioanisole 5%Accelerates removal of Pbf/Trt
EDT (Ethanedithiol) 2.5%Critical: Scavenges t-butyl cations
DMS (Dimethylsulfide) 3%Reduces Met(O) to Met
NH₄I (Ammonium Iodide) 1.5%Catalyst for Met(O) reduction
Water 2%Scavenger

Procedure:

  • Cool the peptide-resin to 0°C.

  • Add the cocktail (10 mL per gram of resin).

  • Agitate for 2-3 hours at 0°C -> RT.

  • Precipitate in cold Diethyl Ether.

  • Centrifuge and wash 3x with Ether.

  • Lyophilize from 5% Acetic Acid.

Troubleshooting & Optimization

Controlling Methionine Oxidation

If MS analysis shows a mass shift of +16 Da (Sulfoxide) or +32 Da (Sulfone):

  • Diagnosis: Inadequate scavenging during cleavage.

  • Remedy: Treat the crude peptide with NH₄I (5 eq) and DMS (50 eq) in TFA for 30 minutes at 0°C. This specifically reduces Met(O) back to Met. Note: This does not reduce the Sulfone (+32), which is irreversible.

Solubility Issues

Boc-D-Met-Gly-OH is generally soluble in DMF. If aggregation occurs during coupling (common in enkephalin synthesis):

  • Add Chaotropic Salts: 0.1 M LiCl or KSCN in the coupling buffer.

  • Solvent Switch: Use NMP (N-Methyl-2-pyrrolidone) instead of DMF.

References

  • Tam, J. P., et al. (1983). "S_N 2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis." Journal of the American Chemical Society, 105(21), 6442–6455. Link

  • Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Benoiton, N. L. (1983). "Oxazolone formation and racemization in peptide synthesis." Peptides: Structure and Function, 263-266.
  • Houghten, R. A., & Li, C. H. (1979). "Reduction of sulfoxides in peptides and proteins." Analytical Biochemistry, 98(1), 36-46. Link

  • Chem-Impex International. "Product Specification: Boc-D-Met-Gly-OH." Catalog # 02621. Link

Sources

Application

Solution-phase synthesis using Boc-D-Met-Gly-OH

Application Note: Strategic Solution-Phase Synthesis Using Boc-D-Met-Gly-OH Executive Summary This guide details the strategic application of Boc-D-Met-Gly-OH as a building block in solution-phase peptide synthesis (LPPS...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Solution-Phase Synthesis Using Boc-D-Met-Gly-OH

Executive Summary

This guide details the strategic application of Boc-D-Met-Gly-OH as a building block in solution-phase peptide synthesis (LPPS).[1] While Solid-Phase Peptide Synthesis (SPPS) dominates research-scale production, solution-phase chemistry remains the gold standard for scaling short pharmaceutical peptides and convergent synthesis (fragment condensation).[1]

Boc-D-Met-Gly-OH represents a "privileged" fragment.[1] Its C-terminal Glycine is achiral, eliminating the risk of racemization during activation—a notorious failure mode in convergent synthesis. However, the presence of D-Methionine requires rigorous oxidation control. This protocol synthesizes field-proven methodologies to couple this dipeptide to amine partners while preserving the integrity of the oxidation-prone thioether.

Strategic Rationale: The "Safe Activation" Principle

In convergent synthesis, two peptide fragments are coupled to form a larger chain.[1] If the C-terminal amino acid of the activated fragment is chiral (e.g., Ala, Phe), activation (forming an ester or anhydride) significantly lowers the barrier for racemization (conversion of L to D or vice versa) via oxazolone formation.

Why Boc-D-Met-Gly-OH is Critical:

  • Racemization Immunity: The C-terminal residue is Glycine (Gly).[1][] Glycine has no chiral center (

    
    ).[1] Therefore, even under strong activation (e.g., Mixed Anhydride or high-temperature coupling), it cannot racemize. This allows for rapid, high-yield coupling conditions that would otherwise destroy the stereochemistry of a chiral residue.
    
  • Proteolytic Resistance: The N-terminal D-Methionine (D-Met) confers resistance to enzymatic degradation, making this motif valuable for peptidomimetics and metabolically stable analogs (e.g., Enkephalin derivatives).[1]

Critical Control Points

Before initiating synthesis, two physicochemical properties must be managed:

ParameterChallengeControl Strategy
Met Oxidation The thioether (

) in Met easily oxidizes to sulfoxide (

) or sulfone.[1][3][4]
Atmosphere: Strict

or Argon blanketing.Solvents: Degassed DMF/DCM.Scavengers: Use during deprotection (see Protocol B).[1]
Solubility Hydrophobic D-Met + Flexible Gly.[1]Primary: DMF (Dimethylformamide).Secondary: DCM (Dichloromethane).Avoid: Diethyl ether (used for precipitation).[1]
Activation Over-activation can lead to side reactions despite Gly safety.[1]Reagent: EDC/HOBt is preferred over DCC to simplify workup (urea byproduct is water-soluble).[1]

Protocol A: Fragment Condensation (Coupling)[1][5]

Objective: Couple Boc-D-Met-Gly-OH (Fragment A) to an amine partner (Fragment B, e.g.,


) using EDC/HOBt.
Reagents:
  • Boc-D-Met-Gly-OH (1.0 eq)[1]

  • Amine Partner (1.0 – 1.1 eq) (Free base or salt)[1]

  • EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)[1]

  • HOBt (Hydroxybenzotriazole) (1.2 eq)[1]

  • DIPEA (Diisopropylethylamine) (2.0 eq if amine is a salt; 1.0 eq if free base)[1]

  • Solvent: Anhydrous DMF or DCM (Concentration ~0.1 M)[1]

Step-by-Step Procedure:
  • Dissolution: In a round-bottom flask under Argon, dissolve Boc-D-Met-Gly-OH and HOBt in anhydrous DMF. Stir at

    
     (ice bath) for 10 minutes.
    
    • Why: HOBt suppresses potential side reactions and forms the active ester in situ.[1]

  • Activation: Add EDC.HCl to the chilled solution. Stir for 15 minutes at

    
    .
    
    • Observation: The solution should remain clear or turn slightly cloudy.[1]

  • Addition: Add the Amine Partner and DIPEA .

    • Note: If the amine is a salt (e.g., HCl salt), mix it with DIPEA in a separate small volume of DMF before adding to ensure it is free-based and nucleophilic.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 4–12 hours.

    • Monitoring: Check via TLC (System:

      
       90:8:2) or LC-MS.[1][5] Look for disappearance of the Boc-dipeptide.[1]
      
  • Work-up (The "Solution Phase Advantage"):

    • Dilute reaction mixture with excess Ethyl Acetate (EtOAc).[1]

    • Wash 1 (Acidic):

      
       or 
      
      
      
      (
      
      
      ). Removes unreacted amine, DIPEA, and EDC urea.
    • Wash 2 (Basic):

      
       (
      
      
      
      ).[1] Removes unreacted Boc-D-Met-Gly-OH and HOBt.
    • Wash 3 (Neutral): Brine (

      
      ).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      

Visualizing the Workflow:

FragmentCondensation cluster_logic Chemical Logic Start Start: Boc-D-Met-Gly-OH Activation Activation (EDC/HOBt, 0°C) Start->Activation Dissolve in DMF Addition Amine Addition (+ H-R'-OMe) Activation->Addition Active Ester Formed Safe Glycine C-Term: NO RACEMIZATION Activation->Safe Reaction Coupling Reaction (RT, 4-12h) Addition->Reaction Nucleophilic Attack Workup Extraction Workup (Acid/Base Wash) Reaction->Workup Complete Product Purified Protected Peptide Workup->Product Evaporation

Figure 1: Workflow for fragment condensation using Boc-D-Met-Gly-OH, highlighting the racemization-free activation step.

Protocol B: N-Terminal Deprotection (Boc Removal)

Objective: Remove the Boc group to expose the N-terminal amine of D-Met for further coupling. Risk: The tert-butyl cation generated during Boc removal is an electrophile that can attack the Methionine sulfur, causing S-alkylation.

Reagents:
  • TFA (Trifluoroacetic acid)[1][3][5]

  • DCM (Dichloromethane)[1][5][6]

  • Scavengers: Dimethyl Sulfide (DMS) or Anisole/Thioanisole.[1]

Step-by-Step Procedure:
  • Preparation: Dissolve the coupled peptide (from Protocol A) in DCM (

    
    ).
    
  • Scavenger Addition: Add Dimethyl Sulfide (DMS) (5% v/v).

    • Why: DMS acts as a "sponge" for tert-butyl cations, preventing them from alkylating the Met sulfur.

  • Acidolysis: Add TFA equal to the volume of DCM (Final ratio 1:1 TFA:DCM).[1]

    • Tip: Add TFA slowly.[1]

  • Reaction: Stir at Room Temperature for 30–60 minutes. Monitor by HPLC/TLC.[1]

  • Precipitation (Critical):

    • Do not evaporate to dryness (concentrating TFA promotes side reactions).[1]

    • Pour the reaction mixture directly into cold Diethyl Ether (

      
      , 10x volume).
      
    • The peptide salt (

      
      ) will precipitate.[1]
      
  • Isolation: Centrifuge or filter, wash pellet with cold ether (

    
    ) to remove scavengers and TFA.
    

Visualizing Met Protection Logic:

MetProtection Input Boc-D-Met-Gly-Peptide Acid Add TFA (Acidolysis) Input->Acid Cation Generation of t-Butyl Cation (+) Acid->Cation Decision Are Scavengers Present? Cation->Decision Damage S-Alkylation of Met (Irreversible Impurity) Decision->Damage No Success Cation Trapped by Scavenger Met Remains Intact Decision->Success Yes Path_No NO (Risk) Path_Yes YES (DMS/Anisole)

Figure 2: Mechanistic decision tree for preserving Methionine integrity during Boc deprotection.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Product is an Oil Common in solution phase synthesis; residual solvent or flexible peptide chain.[1]1. Triturate with Hexane/Ether.2. Lyophilize from water/acetonitrile.3. Convert to HCl salt (often more crystalline).[1]
Mass Spec shows M+16 Methionine Oxidation (Sulfoxide).[1]1. Prevention: Ensure inert gas (

) was used.2. Rescue: Reduce sulfoxide using

in TFA (See References).
Low Yield (Coupling) Incomplete activation or amine salt not free-based.[1]Ensure DIPEA was added to the amine salt before adding to the active ester. Check pH (moist pH paper above reaction) should be ~8.[1]

References

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][][6] Chemical Reviews, 109(6), 2455–2504.

    • Definitive guide on protecting groups and deprotection conditions.
  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1]

    • Comparison of coupling reagents including EDC/HOBt efficiency.
  • Biotage Application Notes. "How to handle peptides that contain methionine."

    • Practical industrial protocols for Met oxid
  • Bodanszky, M. (1993).[1] Principles of Peptide Synthesis. Springer-Verlag.[1]

    • Foundational text on fragment condensation and racemiz

Sources

Method

Advanced Application Note: Boc-D-Met-Gly-OH in the Synthesis of Proteolysis-Resistant Peptidomimetics

Topic: Boc-D-Met-Gly-OH as a Building Block for Pharmaceutical Intermediates Document Type: Advanced Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Peptide Scientists, and Process Development Engi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Boc-D-Met-Gly-OH as a Building Block for Pharmaceutical Intermediates Document Type: Advanced Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Peptide Scientists, and Process Development Engineers.

Executive Summary & Strategic Value

Boc-D-Met-Gly-OH (CAS: 69612-71-1) is a specialized dipeptide intermediate primarily utilized in the synthesis of metabolically stable opioid receptor agonists, specifically enkephalin analogs.

In pharmaceutical development, the incorporation of D-Methionine at position 2 of the enkephalin sequence (replacing the native Glycine) induces a critical conformational change that enhances receptor binding affinity while dramatically increasing resistance to aminopeptidases. However, sequential coupling of D-Met followed by Gly can be prone to racemization and oxidation issues.

Using the pre-formed dipeptide building block Boc-D-Met-Gly-OH offers a convergent synthesis strategy , ensuring:

  • Stereochemical Integrity: The critical D-configuration is locked in prior to the main assembly.

  • Process Efficiency: Reduces the number of main-chain coupling steps.

  • Oxidation Control: Allows for purification of the methionine-containing block before incorporation into complex, high-value API sequences.

Technical Profile: Boc-D-Met-Gly-OH[1][2][3]
PropertySpecification
Chemical Name N-alpha-t-Butoxycarbonyl-D-methionyl-glycine
CAS Number 69612-71-1
Molecular Formula C₁₂H₂₂N₂O₅S
Molecular Weight 306.38 g/mol
Purity Grade ≥ 98.0% (HPLC)
Solubility Soluble in DMF, DMSO, DCM; Sparingly soluble in water.
Stability Hygroscopic; Store at -20°C. Sensitive to oxidation (Sulfoxide formation).
Key Application Synthesis of [D-Met², Pro⁵]-Enkephalinamide and related opioid peptides.
Critical Application: Synthesis of Stable Enkephalin Analogs

The primary utility of this block is in the synthesis of [D-Met², Pro⁵]-Enkephalinamide , a potent analgesic peptide. The D-Met residue prevents the rapid degradation seen in native Met-Enkephalin (Tyr-Gly-Gly-Phe-Met).

Logical Workflow: Convergent Peptide Assembly

The following diagram illustrates the strategic advantage of using the dipeptide block versus linear synthesis.

G cluster_0 Linear Synthesis (High Risk) cluster_1 Convergent Strategy (Recommended) L1 Resin-Pro-Phe-NH2 L2 + Boc-Gly-OH L1->L2 L3 + Boc-D-Met-OH L2->L3 L4 Risk: Met Oxidation Risk: Incomplete Coupling L3->L4 C1 Resin-Pro-Phe-NH2 C3 Coupling (HATU/DIEA) C1->C3 C2 Boc-D-Met-Gly-OH (Pre-Purified Block) C2->C3 C4 Intermediate: Resin-Pro-Phe-Gly-D-Met-Boc C3->C4

Figure 1: Convergent synthesis minimizes resin-bound steps and reduces cumulative error.

Experimental Protocols
Protocol A: Fragment Condensation (Coupling)

Objective: Couple Boc-D-Met-Gly-OH to a resin-bound amine (e.g., H-Phe-Pro-MBHA Resin).

Reagents:

  • Boc-D-Met-Gly-OH (3.0 eq)

  • HATU (2.9 eq)

  • HOAt (3.0 eq) – Added to suppress racemization of the C-terminal Glycine during activation.

  • DIEA (Diisopropylethylamine) (6.0 eq)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Activation: In a dry vial, dissolve Boc-D-Met-Gly-OH, HATU, and HOAt in DMF. Add DIEA. Stir for 30 seconds to form the activated ester. Note: Do not pre-activate for >2 minutes to avoid potential side reactions.

  • Coupling: Add the activated mixture immediately to the pre-swelled resin (free amine form).

  • Incubation: Agitate at room temperature for 1–2 hours.

  • Monitoring: Perform a Kaiser Test (Ninhydrin). If the beads remain white, coupling is complete. If blue, re-couple using fresh reagents.

  • Washing: Wash resin 3x with DMF, 3x with DCM.

Protocol B: The "Methionine Challenge" – Oxidation-Free Deprotection

Context: The most critical risk when using Methionine-containing blocks is oxidation (Met


 Met-Sulfoxide) and S-alkylation  (formation of S-tert-butyl sulfonium salts) during the acidic removal of the Boc group or resin cleavage.

Standard TFA cleavage will destroy the molecule without scavengers.

The "Low-High" Scavenger Protocol: This protocol uses an iodide-based reduction system to reverse any oxidation in situ and scavenge tert-butyl cations.

Reagents:

  • TFA (Trifluoroacetic acid)[1][2]

  • DMS (Dimethyl sulfide)

  • NH₄I (Ammonium Iodide) – The reducing agent.

  • Anisole – Carboncation scavenger.

Workflow Diagram: Scavenger Mechanism

Scavenger cluster_mechanism In Situ Reduction of Met-Sulfoxide MetO Met-Sulfoxide (Impurity) Reaction Reduction Cycle MetO->Reaction NH4I NH4I / TFA NH4I->Reaction DMS Dimethyl Sulfide (Auxiliary) DMS->Reaction Met Native Met (Recovered) Reaction->Met I2 I2 (Byproduct) Reaction->I2

Figure 2: Ammonium Iodide/DMS system reduces Met-Sulfoxide back to native Methionine during cleavage.

Step-by-Step Procedure:

  • Cocktail Preparation: Prepare a mixture of TFA / DMS / Anisole (90:5:5) .

  • Reduction Additive: Immediately before use, dissolve NH₄I (50 mg per mL of cocktail) into the solution. The solution may turn slightly yellow/brown due to iodine liberation—this is normal.

  • Cleavage/Deprotection: Add the cocktail to the peptide-resin (or protected peptide).

  • Reaction: Stir at 0°C for 30 minutes , then allow to warm to Room Temperature for 90 minutes.

    • Why? Low temperature prevents S-alkylation by t-butyl cations while they are most abundant.

  • Quenching: Filter the resin.[3] Precipitate the peptide filtrate into cold Diethyl Ether .

  • Iodine Removal: If the peptide pellet is yellow (iodine contamination), wash with a dilute Ascorbic Acid solution or Thiosulfate solution during the HPLC purification stage, or simply wash the ether pellet extensively.

Quality Control & Analytical Standards

When validating the final intermediate, specific impurities must be targeted:

ImpurityDetection MethodCausePrevention
Met-Sulfoxide (+16 Da) LC-MS (ESI+)Oxidation during synthesis or storage.Use NH₄I/DMS scavenger; Store under Argon.
S-t-Butyl Met (+56 Da) LC-MSAlkylation by Boc cation.Ensure high scavenger load (Anisole/DMS).
D-Met Racemization Chiral HPLCOver-activation during coupling.Use HOAt; Limit base (DIEA) exposure time.
References
  • Synthesis of Enkephalin Analogs

    • Title: Synthesis and biological activity of [D-Met2, Pro5]-enkephalinamide.[4]

    • Source:International Journal of Peptide and Protein Research.[4]

    • URL:[Link] (General Journal Link for verification of field standards).

  • Methionine Oxidation & Scavengers

    • Title: Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.[5]

    • Source:National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Boc Chemistry Protocols: Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry. Source:Peptide.com (Bachem/Peninsula Labs Resource).
  • Chemical Data & Safety

    • Title: Boc-D-Met-Gly-OH Product Safety D
    • Source:ChemicalBook.[6]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing side reactions with the methionine side chain in Boc-SPPS

Topic: Preventing side reactions with the methionine side chain in Boc-SPPS Content Type: Technical Support Center Guide Welcome to the Advanced Peptide Synthesis Support Hub. Subject: Preventing and Correcting Methionin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing side reactions with the methionine side chain in Boc-SPPS Content Type: Technical Support Center Guide

Welcome to the Advanced Peptide Synthesis Support Hub. Subject: Preventing and Correcting Methionine Side Reactions (Oxidation & Alkylation) in Boc-SPPS.

As a Senior Application Scientist, I often see researchers struggle with the "Methionine Problem" in Boc chemistry. Unlike Fmoc chemistry, where acid exposure is limited to the final step, Boc chemistry exposes the peptide to trifluoroacetic acid (TFA) in every cycle and strong hydrofluoric acid (HF) at the end. This creates a harsh environment for Methionine (Met), a sulfur-containing amino acid highly susceptible to electrophilic attack and oxidation.[1]

This guide provides the causality, prevention strategies, and recovery protocols to ensure your Met-containing peptides remain pristine.

🔍 Troubleshooting Guide & FAQs

Q1: I see a mass shift of +16 Da on my Methionine residue. What happened?

Diagnosis: Methionine Oxidation.[1][2][3][4][5] The Cause: The thioether sulfur in Met has been oxidized to Methionine Sulfoxide [Met(O)]. This adds a single oxygen atom (+16 Da). When it happens:

  • During Synthesis: Trace oxidants in solvents or prolonged air exposure.

  • During Cleavage: The most common point of failure. Electrophilic species generated during HF cleavage can facilitate oxidation if not properly scavenged. The Fix: See Protocol B: Post-Synthesis Reduction.

Q2: I see a mass shift of +56 Da (or +106 Da). Is this a coupling error?

Diagnosis: S-Alkylation (S-tert-butylation or S-benzylation). The Cause: This is the "Achilles' heel" of Boc-SPPS. During TFA deprotection (Boc removal) or HF cleavage, protecting groups (like t-Butyl or Benzyl) are removed, generating highly reactive carbocations (e.g., t-butyl cation).

  • Mechanism: These carbocations are electrophiles seeking electron-rich centers. The sulfur atom in Met is a perfect nucleophile. It attacks the carbocation, forming a stable sulfonium salt (S-t-Bu is +56 Da). The Fix:

  • Prevention: You must use scavengers. See Protocol A: Low-High HF Cleavage.

  • Reversal: S-t-butylation is reversible in acidic media over time, but it is better to prevent it.

Q3: Can I prevent these side reactions during the chain assembly (TFA steps)?

Yes. In Boc chemistry, the repetitive removal of the Boc group uses neat or high-concentration TFA. This generates t-butyl cations in every cycle. Recommendation: Add 0.5% to 1.0% Dimethyl Sulfide (DMS) or Dithioerythritol (DTE) to your TFA deprotection cocktail. This acts as a "sink" for t-butyl cations before they can alkylate the Met residue on the growing chain.

Q4: Should I use Met(O) as a protecting group?

Expert Insight: This is a highly robust strategy for long or complex sequences.[6] Strategy: Use Boc-Met(O)-OH instead of Boc-Met-OH during synthesis. Why: The sulfoxide oxygen draws electron density away from the sulfur, rendering it non-nucleophilic. It cannot be alkylated by carbocations. The Catch: You must reduce it back to Met at the end. The "Low-High HF" procedure (Protocol A) effectively reduces Met(O) to Met in situ, making this a seamless strategy.

🧪 Detailed Experimental Protocols

Protocol A: The "Low-High" HF Cleavage (The Gold Standard)

Developed by Tam et al., this method is the most reliable way to prevent Met alkylation and reduce Met(O).

Mechanism:

  • Low HF Step: Uses a low concentration of HF (weak acidity) and a high concentration of DMS. This shifts the cleavage mechanism from SN1 (carbocation generation) to SN2 (direct nucleophilic displacement). Most protecting groups are removed without generating free carbocations.

  • High HF Step: Standard HF conditions to cleave the peptide from the resin and remove stubborn groups (e.g., Arg(Tos)).[7]

Reagents:

  • Anhydrous HF

  • Dimethyl Sulfide (DMS)[8][9]

  • p-Cresol (scavenger)[7][8]

  • p-Thiocresol (if Trp(For) is present)[7][10]

Step-by-Step Procedure:

  • Preparation: Place the dried peptide-resin in the HF reaction vessel.

  • Low HF Cocktail: Cool vessel to 0°C. Distill/Add reagents to achieve a ratio of HF : DMS : p-Cresol (25 : 65 : 10 v/v) .

    • Note: If Trp(For) is present, use p-thiocresol instead of p-cresol.[7]

  • Incubation: Stir at 0°C for 2 hours .

    • Action: This removes benzyl-based side-chain protection and reduces Met(O) to Met.

  • Evaporation: Evaporate the HF and DMS under vacuum at 0°C. (Do not heat).

    • Wash: Wash the resin with EtOAc or ether to remove the cleaved protecting group byproducts (optional but recommended to keep the High HF step clean).

  • High HF Cocktail: Recharge the vessel with HF : p-Cresol (90 : 10 v/v) .

  • Final Cleavage: Stir at 0°C for 45–60 minutes .

  • Workup: Evaporate HF. Precipitate peptide in cold diethyl ether.

Protocol B: Post-Synthesis Reduction of Met(O)

Use this if you have oxidized Met in your final product and need to rescue it.

Reagents:

  • Ammonium Iodide (NH4I)[2]

  • Dimethyl Sulfide (DMS)[8][9]

  • Trifluoroacetic Acid (TFA)[3][11][12]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude lyophilized peptide in neat TFA (approx. 1 mg peptide per 100 µL TFA).

  • Additives: Add NH4I (10–20 equivalents) and DMS (5% v/v) .

    • Chemistry: The reaction releases I2 (iodine), turning the solution dark brown/red.

  • Incubation: Stir at 0°C for 30 minutes , then allow to warm to room temperature for 30 minutes .

  • Quenching: Pour the mixture into cold diethyl ether. The iodine will be extracted into the ether, or you can reduce the iodine by adding a dilute ascorbic acid solution during the aqueous workup (if performing HPLC purification immediately).

  • Result: Met(O) is quantitatively reduced back to Met.

📊 Data & Scavenger Comparison

Table 1: Scavenger Efficacy for Methionine Protection

ScavengerRole in Boc-SPPSEffectiveness for MetNotes
Dimethyl Sulfide (DMS) Carbocation sink, Reducing agentHigh Essential for Low-High HF.[8] Reduces Met(O).[3][4][5][9][10][13][14]
p-Cresol General scavengerModerateGood for Tyr protection; works with DMS for Met.
Anisole General scavengerLowInsufficient alone for Met; prevents Tyr alkylation.[7]
Ethanedithiol (EDT) Thiol scavengerHigh Excellent for preventing alkylation; smells terrible.
Thioanisole "Soft" nucleophileModerateCan accelerate S-alkylation if not used carefully (S-transfer).

🧬 Visualizing the Pathways

Diagram 1: Mechanisms of Met Side Reactions

This diagram illustrates how carbocations attack Met and how oxidation occurs.

MetSideReactions Met Methionine (Met) -S-CH3 Sulfonium Sulfonium Salt (S-Alkylated) +56/+106 Da Met->Sulfonium Nucleophilic Attack (No Scavenger) Sulfoxide Met Sulfoxide (Met(O)) +16 Da Met->Sulfoxide Oxidation Carbocation Carbocation (R+) (from t-Bu/Bzl removal) Carbocation->Sulfonium Oxidant Oxidant (Air/Peroxides) Oxidant->Sulfoxide Scavenger Scavenger (DMS/p-Cresol) Scavenger->Carbocation Traps R+

Caption: Pathological pathways for Methionine in acid: Alkylation by carbocations and Oxidation by environmental factors.

Diagram 2: The Low-High HF Workflow

This workflow ensures self-validating protection of Methionine.

LowHighHF cluster_LowHF Step 1: Low HF (SN2 Mechanism) cluster_HighHF Step 2: High HF (SN1 Mechanism) Start Peptide-Resin (Protected) LowHF_Mix HF / DMS / p-Cresol (25:65:10) 0°C, 2 Hours Start->LowHF_Mix Action1 Removes Side Chain Groups Reduces Met(O) -> Met LowHF_Mix->Action1 Evap Evaporate HF/DMS Action1->Evap HighHF_Mix HF / p-Cresol (90:10) 0°C, 45 Mins Evap->HighHF_Mix Action2 Cleaves Peptide from Resin Removes Arg(Tos) HighHF_Mix->Action2 Finish Crude Peptide (Met Intact) Action2->Finish

Caption: The Tam "Low-High" HF protocol separates deprotection (SN2) from cleavage (SN1) to protect Methionine.

📚 References

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N 2 deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society. Link

  • Nicolas, E., Vilaseca, M., & Giralt, E. (1995). A study of the use of NH4I for the reduction of methionine sulfoxide in peptides containing cysteine and cystine. Tetrahedron. Link

  • Hackett, F. C., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Link

  • Sigma-Aldrich. Boc Resin Cleavage Protocol.Link

Sources

Optimization

Technical Support Center: Optimizing Coupling Efficiency of Boc-D-Met-Gly-OH

Current Status: Operational Ticket Priority: High (Synthesis Optimization) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1] Module 1: Diagnostic Hub (The Triage) Before altering your proto...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Priority: High (Synthesis Optimization) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1]

Module 1: Diagnostic Hub (The Triage)

Before altering your protocol, identify the specific failure mode.[1] Coupling inefficiency for Boc-D-Met-Gly-OH generally manifests in three distinct ways. Match your observation to the diagnostic code below.

Diagnostic CodeObservation (LC-MS / HPLC)Root CauseImmediate Action
ERR-OX-16 Mass shift of +16 Da observed in the main peak or significant impurity.[1]Methionine Oxidation (Met

Met(O)).[1][2][3] Sulfur has oxidized to sulfoxide.[1]
Switch to degassed solvents; add scavengers (DMS/DTT) to cleavage cocktails.[1]
ERR-LOW-YLD Significant amount of unreacted amine (starting material) remains; no new peaks.[1]Aggregation / Steric Shielding. The growing peptide chain has formed

-sheets, hiding the N-terminus.[1]
Switch solvent to NMP or DMSO; use "Magic Mixture" (DCM/DMF/NMP).[1]
ERR-GEL Reaction mixture becomes cloudy or gelatinous during coupling.[1]Solubility Limit. Boc-D-Met-Gly-OH is hydrophobic; Gly residues promote H-bonding networks.[1]Dilute reaction; add chaotropic salts (LiCl) or switch to HFIP-containing solvent.[1]
ERR-RAC Presence of diastereomers (e.g., L-Met impurity) not expected from Gly.[1]Starting Material Impurity. (Note: C-term Glycine cannot racemize during coupling).Check optical purity of the starting material Boc-D-Met-Gly-OH.[1]

Module 2: The Chemist's Workbench (Protocols)

The "Safe & Strong" Coupling Protocol

Rationale: Since the C-terminal residue is Glycine (achiral), you are immune to the primary risk of fragment condensation: C-terminal racemization via oxazolone formation.[1] This allows you to use stronger activation than typically permitted for fragment coupling, provided you protect the Methionine from oxidation.

Reagents & Materials
  • Building Block: Boc-D-Met-Gly-OH (1.5 – 3.0 equivalents relative to resin/amine).[1]

  • Activator: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[1][4]

    • Why? Superior efficiency to HOBt/HBTU and safer than HATU for preventing side reactions on the Met sulfur.[1]

  • Solvent: NMP (N-methyl-2-pyrrolidone) or DMF (Dimethylformamide).[1][5]

    • Critical: Must be degassed (sparged with

      
       for 15 mins) to prevent oxidation.[1]
      
Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • Dissolve Boc-D-Met-Gly-OH and Oxyma Pure (1:1 equivalent ratio) in minimal NMP.[1]

    • Tech Tip: If the solution is cloudy, add DMSO dropwise until clear (max 10% v/v).[1]

    • Sparge this solution with Nitrogen (

      
      ) for 5 minutes.[1]
      
  • Activation:

    • Add DIC (1.0 eq relative to the peptide acid) to the solution.[1]

    • Allow pre-activation for 2–3 minutes only.[1] (Longer activation risks N-acylurea formation).[1]

  • Coupling:

    • Add the activated mixture to the resin/amine component.[1][6]

    • Overlay the reaction vessel with

      
       or Argon.[1]
      
    • Agitate (shake, do not stir with magnetic bar to avoid resin grinding) for 60–120 minutes at Room Temperature.

  • Monitoring:

    • Perform a Kaiser Test (if coupling to primary amine) or Chloranil Test (if coupling to secondary amine like Proline).[1]

    • If positive (blue):[1] Re-couple using HATU/HOAt (since Gly is achiral, HATU is safe here).[1]

  • Workup (Crucial for Boc Preservation):

    • Wash resin with DMF (

      
      ) and DCM (
      
      
      
      ).[1]
    • Do NOT use acidic washes yet; the Boc group is acid-labile.[1]

Module 3: Visualization & Logic

Figure 1: Troubleshooting Logic Tree

Use this flow to determine the next step in your optimization process.

Troubleshooting Start Start: Low Coupling Efficiency CheckMS Analyze Crude by LC-MS Start->CheckMS MassPlus16 Mass +16 Da? CheckMS->MassPlus16 Yes MassPlus56 Mass +56 Da? CheckMS->MassPlus56 Yes NoNewPeaks No Product Peak? CheckMS->NoNewPeaks Yes Oxidation Met Oxidation (Sulfoxide) MassPlus16->Oxidation Alkylation t-Butyl Alkylation (S-alkylation) MassPlus56->Alkylation Aggregation Aggregation/Solubility Failure NoNewPeaks->Aggregation FixOx SOLVE: Use Degassed Solvents Add DMS/NH4I to cleavage Oxidation->FixOx FixAlk SOLVE: Add Scavengers (TIS, DTT, Anisole) Alkylation->FixAlk FixAgg SOLVE: Switch to NMP Use Magic Mixture Double Couple at 50°C Aggregation->FixAgg

Caption: Decision tree for diagnosing Boc-D-Met-Gly-OH coupling failures based on Mass Spectrometry shifts.

Module 4: Deep Dive Troubleshooting (FAQs)

Q1: Why is the "+16 Da" mass shift so persistent with this molecule?

A: Methionine (Met) contains a thioether side chain that is highly susceptible to oxidation, converting it into Methionine Sulfoxide (Met(O)).[1]

  • The Mechanism: Trace peroxides in solvents (especially ethers like THF or Dioxane) or atmospheric oxygen can attack the sulfur atom.[1]

  • The Fix:

    • Solvents: Use fresh, high-quality DMF/NMP. Avoid ethers.[1]

    • Atmosphere: Always sparge solvents with Nitrogen.[1]

    • Reduction: If oxidation occurs, it can sometimes be reversed post-cleavage using

      
       in TFA, though preventing it is far superior [1].[1]
      
Q2: Can I use HATU for this coupling? I heard it causes racemization.

A: Yes, you can use HATU. Normally, activating a peptide fragment (Boc-A-B-OH) with HATU is forbidden because the C-terminal residue (B) will form an oxazolone (azlactone) intermediate, which rapidly loses chirality.[1]

  • The Exception: Your C-terminal residue is Glycine .[1][7][8] Glycine has no chiral center (

    
    ).[1] Therefore, even if the oxazolone forms, racemization is impossible .[1]
    
  • Recommendation: If DIC/Oxyma fails, switch to HATU/HOAt/DIEA (1:1:2) for a more powerful "push" without fear of epimerization [2].

Q3: The reaction mixture turns into a gel. What is happening?

A: This is likely due to Inter-chain Hydrogen Bonding (Aggregation).[1] Glycine residues are notorious for promoting


-sheet interactions because they lack a side chain to sterically disrupt the backbone alignment.[1]
  • The Fix ("Magic Mixture"): Use a solvent system designed to disrupt hydrogen bonds:

    • DCM / DMF / NMP (1:1:1)[1]

    • Or add Chaotropic Salts : 0.4M LiCl in DMF [3].

    • Or use Pseudoproline strategies on the resin-bound chain (if applicable) to break structure.[1]

Q4: I see a +56 Da mass shift. Is this related to the Boc group?

A: Yes, but indirectly. This is S-alkylation . During the final cleavage (if you are removing other protecting groups) or if you use TFA, the tert-butyl carbocation (


) released from a Boc or tBu group can attack the nucleophilic Sulfur of the Methionine.[1]
  • The Fix: You must use a "Scavenger Cocktail" rich in thiols.[1]

    • Recommended Cocktail: TFA / TIS / Water / EDT (Ethane Dithiol) (94:1:2.5:2.5).[1]

    • Note: EDT is smelly but essential for protecting Met.[1] DODT (3,6-Dioxa-1,8-octanedithiol) is a less odorous alternative [4].[1]

References

  • Methionine Oxidation Mechanisms & Prevention Source: National Institutes of Health (NIH) / PMC Citation: "Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection."[1] URL:[Link]

  • Overcoming Aggregation in Peptide Synthesis Source: Peptide.com (AAPPTEC) Citation:[1] "Aggregation, Racemization and Side Reactions in Peptide Synthesis."[1] URL:[Link]

  • Handling Methionine During Cleavage Source: Biotage Blog Citation: "How to handle peptides that contain methionine." URL:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Racemization of D-Methionine

Subject: Stereochemical Integrity of D-Methionine in SPPS Ticket ID: #DMET-RAC-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary Welcome to the Technical Support Center. You are likely...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stereochemical Integrity of D-Methionine in SPPS

Ticket ID: #DMET-RAC-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Welcome to the Technical Support Center. You are likely here because you have detected an L-Methionine impurity in your D-Methionine peptide, or you are proactively designing a synthesis for a therapeutic candidate where stereochemical purity is critical.

While Cysteine and Histidine are notoriously prone to racemization, D-Methionine (D-Met) presents a unique challenge. Its thioether side chain does not sterically hinder the


-carbon, allowing for rapid formation of the 5(4H)-oxazolone  intermediate under basic conditions. Furthermore, separating D-Met/L-Met diastereomers by HPLC is often difficult due to the similar hydrophobicity of the isomers, making prevention far superior to purification.

This guide provides a self-validating protocol to keep D-Met racemization < 0.5% .

Module 1: The Mechanism of Failure

To prevent racemization, you must understand the enemy: Base-Catalyzed Oxazolone Formation .

During activation, the carbonyl oxygen of the amino acid attacks its own amide backbone. This forms a cyclic 5(4H)-oxazolone. The C-H bond at the chiral center of this ring is acidic. In the presence of a base (like DIPEA), this proton is removed, forming a planar enolate. When the ring opens or repotonates, stereochemistry is scrambled.

Visualization: The Oxazolone Pathway

RacemizationMechanism Activation Activated D-Met (O-Acylisourea) Oxazolone 5(4H)-Oxazolone (Cyclic Intermediate) Activation->Oxazolone Slow Cyclization Coupling Peptide Bond Formation Activation->Coupling Fast Nucleophilic Attack Enol Planar Enolate (Chirality Lost) Oxazolone->Enol + Base (Deprotonation) Racemic Racemic Product (D-Met + L-Met) Oxazolone->Racemic Ring Opening Enol->Oxazolone Reprotonation (Random)

Caption: Figure 1. The kinetic competition between direct coupling (Green) and the racemization pathway via oxazolone formation (Red).

Module 2: The "Safe" Protocol (DIC/Oxyma)

The choice of coupling reagents is the single most significant variable. Standard HBTU/DIPEA protocols are not recommended for sensitive D-amino acids because the tertiary base (DIPEA) promotes proton abstraction.

The Gold Standard: Carbodiimide/Oxime Activation We utilize DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) . Oxyma acts as a scavenger that rapidly opens the oxazolone ring before racemization can occur, while maintaining a lower pH environment than DIPEA.

Step-by-Step Protocol

Use this for coupling D-Met to the N-terminus of the growing chain.

  • Dissolution: Dissolve D-Fmoc-Met-OH (3.0 eq) and Oxyma Pure (3.0 eq) in a minimal amount of DMF.

    • Why? High concentration drives kinetic coupling over thermodynamic racemization.

  • Activation: Add DIC (3.0 eq) to the mixture.

    • Critical: Do not pre-activate for more than 2 minutes. Long pre-activation times allow oxazolone accumulation.

  • Coupling: Add the mixture immediately to the resin.

  • Agitation: Shake at room temperature for 45–60 minutes.

  • Validation: Perform a Kaiser test (ninhydrin). If positive, do not extend time. Re-couple using fresh reagents.

Reagent Comparison Data
Reagent SystemBase Required?Racemization RiskCoupling EfficiencyRecommendation
DIC / Oxyma No Lowest (<0.2%) HighStandard for D-Met
DIC / HOBtNoLow (<1.0%)ModerateAcceptable Alternative
HATU / DIPEAYesHigh (>5.0%)Very HighAvoid for D-Met
HBTU / DIPEAYesHighModerateAvoid

Module 3: Microwave Synthesis Guidelines

Microwave energy accelerates coupling but thermally promotes the formation of the oxazolone intermediate.

The 50°C Rule: For standard amino acids, 75°C or 90°C is acceptable. For D-Met, Cys, and His , you must lower the temperature.

  • Max Temperature: 50°C

  • Max Power: 25–30 Watts

  • Time: 5 minutes (Extend to 2 x 5 min if steric hindrance is high).

Warning: Never use "High Power" settings for D-Met. The activation energy for racemization is reached significantly faster than the activation energy for difficult couplings at temperatures >60°C.

Module 4: Troubleshooting & FAQs

Scenario A: D-Met is at the C-Terminus (Anchoring)

User Question: "I am loading D-Met onto a Rink Amide resin and seeing 15% L-Met in my final product. Why?"

Diagnosis: Loading the first amino acid onto a linker often requires DMAP (dimethylaminopyridine) or high base concentrations, which are racemization catalysts.

Solution:

  • Avoid DMAP: Use the method of Sieber amide resin or pre-loaded Wang resins if possible.

  • Use "Safe" Loading: If you must load manually, use the MSNT/Melm (1-methylimidazole) method or DIC/Oxyma with extended time (2 hours), but omit DIPEA .

Scenario B: Separation Issues

User Question: "I can't separate the D-Met and L-Met peptides on my HPLC. They co-elute."

Diagnosis: Methionine diastereomers often have identical retention times on standard C18 columns.

Solution:

  • Change Stationary Phase: Switch to a C12 or Phenyl-Hexyl column. The pi-pi interactions in Phenyl-Hexyl phases often discriminate diastereomers better than alkyl chains.

  • Flatten the Gradient: Use a very shallow gradient (e.g., 0.2% B per minute) around the elution point.

  • Temperature Control: Run the HPLC column at 10°C . Lower temperatures often increase the resolution of chiral separations.

Scenario C: Base Selection

User Question: "I don't have Oxyma. Can I use HATU if I change the base?"

Diagnosis: If you must use uronium salts (HATU/HBTU), the choice of base is critical.

Solution: Switch from DIPEA to TMP (2,4,6-Trimethylpyridine / Collidine) .

  • Why? Collidine is a weaker, more sterically hindered base. It is sufficient to activate the carboxylate but too bulky to effectively abstract the proton from the

    
    -carbon of the oxazolone.
    

Module 5: Diagnostic Decision Tree

Use this logic flow to troubleshoot high racemization levels.

Troubleshooting Start Problem: >1% L-Met Detected CheckPos Is D-Met at C-Terminus? Start->CheckPos CheckTemp Microwave > 50°C? CheckPos->CheckTemp No (Internal) Sol_Anchor Use Pre-loaded Resin or MSNT Method CheckPos->Sol_Anchor Yes CheckBase Using DIPEA/NMM? Sol_Reagent Switch to DIC/Oxyma (Base-Free) CheckBase->Sol_Reagent Yes Sol_Base Switch Base to Collidine CheckBase->Sol_Base No (Using HATU) CheckTemp->CheckBase No Sol_Temp Limit Temp to 50°C CheckTemp->Sol_Temp Yes

Caption: Figure 2. Troubleshooting logic for isolating the source of stereochemical loss.

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link] (Authoritative review on Oxyma vs. HOBt and racemization mechanisms).

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. [Link] (Primary source for the efficacy of Oxyma in suppressing racemization).

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(2), 143–148. [Link] (Establishes the 50°C limit for sensitive residues like Cys/His/Met).

  • Jadhav, S. V., et al. (2021).[2] Methionine epimerization in cyclic peptides. RSC Advances, 11, 20390-20395. [Link] (Specific study on Methionine epimerization mechanisms).

Sources

Optimization

Improving yield in the synthesis of methionine-rich peptides

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Maximizing Yield and Purity in Methionine-Rich Peptide Synthesis Executive Summary Methionine (Met) presents a unique "dual...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Maximizing Yield and Purity in Methionine-Rich Peptide Synthesis

Executive Summary

Methionine (Met) presents a unique "dual threat" in Solid Phase Peptide Synthesis (SPPS): it is highly susceptible to oxidation (forming Methionine sulfoxide, Met(O), +16 Da) and S-alkylation (forming stable sulfonium salts, typically +56 Da from t-butyl cations) during acidic cleavage.[1][2][3]

For Met-rich sequences, standard protocols (e.g., Reagent K) are often insufficient. This guide outlines a self-validating workflow to eradicate these side reactions, utilizing advanced scavenger cocktails and the "Met(O) backbone protection" strategy to improve solvation and yield.

Part 1: Troubleshooting & FAQs

Category 1: Oxidation Management (The +16 Da Shift)

Q: My mass spectrum consistently shows a +16 Da (or +32 Da) peak alongside my product. Is this avoidable during cleavage? A: Yes. The +16 Da shift indicates the formation of Methionine sulfoxide. This typically occurs during cleavage when reactive oxygen species or electrophilic scavengers attack the thioether side chain.

  • Immediate Fix: Switch from standard cleavage cocktails (95% TFA/2.5% TIS/2.5% H2O) to Reagent H . This cocktail contains Ammonium Iodide (

    
    ) and Dimethyl Sulfide (DMS), which act as in-situ reducing agents, converting any formed Met(O) back to Met during the cleavage process.
    
  • Root Cause Prevention: Ensure your cleavage vessel is flushed with

    
     or Argon. Atmospheric oxygen is a primary oxidant in TFA solutions.
    

Q: I have a highly hydrophobic Met-rich sequence that aggregates and gives low crude yield. How can I improve synthesis efficiency? A: Met-rich regions are hydrophobic and prone to


-sheet aggregation.
  • The Strategy: Replace Fmoc-Met-OH with Fmoc-Met(O)-OH (Methionine sulfoxide) during assembly.

  • The Mechanism: The sulfoxide oxygen makes the side chain more polar, disrupting aggregation and acting as a "temporary protecting group" against S-alkylation.

  • Post-Synthesis: You must reduce the Met(O) back to Met after purification (see Protocol B below).

Category 2: Alkylation & Scavengers

Q: I see a +56 Da impurity that does not disappear with reduction. What is it? A: This is likely S-tert-butylation. During cleavage, tert-butyl cations (released from protecting groups like Boc, tBu, Trt) attack the nucleophilic sulfur of Methionine, forming a stable sulfonium salt.

  • The Fix: You need "soft" nucleophilic scavengers. 1,2-Ethanedithiol (EDT) and Thioanisole are the most effective scavengers for protecting Met.

  • Warning: Silane-based scavengers (TIS/TES) are less effective for protecting Met against alkylation compared to thiol-based scavengers.

Part 2: Comparison of Cleavage Cocktails

The choice of cocktail dictates the integrity of Met residues.

CocktailComposition (v/v or w/w)Best Use CaseMet Protection Level
Reagent K TFA (82.5%), Phenol (5%), Thioanisole (5%), Water (5%), EDT (2.5%)Standard Met peptidesModerate . Prevents alkylation but allows some oxidation.
Reagent H TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), Water (3%), DMS (2%),

(1.5%)
Met-Rich Peptides High .[2][3][4][5][6] Actively reduces Met(O) and prevents alkylation.[1][3]
TMSCl System TFA (85%), Anisole (5%), TMSCl (5%), DMS (5%) +

(1 mg/mL)
Cys/Met containing peptidesUltra-High . Eradicates oxidation completely; newer method.

Part 3: Validated Experimental Protocols

Protocol A: "Reagent H" Cleavage (The Gold Standard)

Use this for direct cleavage of Met-containing peptides to prevent oxidation.

  • Preparation: Prepare the cocktail fresh. For 10 mL:

    • 8.1 mL TFA

    • 0.5 g Phenol

    • 0.5 mL Thioanisole

    • 0.25 mL EDT (1,2-Ethanedithiol)

    • 0.3 mL Water[4][5][6]

    • 0.2 mL DMS (Dimethyl sulfide)

    • 150 mg

      
       (Ammonium Iodide)
      
  • Execution:

    • Cool the cocktail to 0°C before adding to the resin.

    • Add resin and flush the vessel with

      
       gas immediately.
      
    • Shake at room temperature for 2.5 – 3 hours.

    • Note: The solution may turn dark red/brown due to iodine liberation; this is normal.

  • Work-up:

    • Filter resin and precipitate peptide in cold diethyl ether.[7]

    • Wash the pellet with ether containing 1%

      
      -mercaptoethanol to remove residual iodine.
      
Protocol B: Post-Synthesis Reduction of Met(O)

Use this if you synthesized the peptide using Fmoc-Met(O)-OH to prevent aggregation.

  • Dissolution: Dissolve the crude/purified Met(O)-peptide in TFA (10 mg peptide per mL).

  • Reagents: Add Ammonium Iodide (

    
    )  (20 equivalents per Met(O) residue) and Dimethyl Sulfide (DMS)  (20 equivalents).
    
  • Reaction:

    • Stir at 0°C for 10 minutes, then allow to warm to room temperature.

    • Monitor by HPLC/MS (shift from M+16 to M). Reaction usually completes in 30–60 mins.

  • Quenching:

    • Pour reaction mixture into cold ether.

    • Add ascorbic acid or sodium thiosulfate solution during the aqueous wash step if extracting, to quench liberated iodine (

      
      ).
      

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision process for synthesizing Met-rich peptides based on sequence difficulty and risk of oxidation.

Met_Synthesis_Workflow cluster_legend Key: Start Start: Met-Rich Peptide Design Seq_Analysis Analyze Sequence Hydrophobicity Start->Seq_Analysis Decision_Agg Is the sequence aggregation-prone? Seq_Analysis->Decision_Agg Strategy_MetO Strategy A: Use Fmoc-Met(O)-OH (Prevents aggregation & alkylation) Decision_Agg->Strategy_MetO Yes (High Risk) Strategy_Std Strategy B: Use Fmoc-Met-OH (Standard Assembly) Decision_Agg->Strategy_Std No (Low Risk) Cleavage_MetO Cleavage: Standard Cocktail (TFA/TIS/H2O) Strategy_MetO->Cleavage_MetO Cleavage_Std Cleavage: Reagent H (TFA/Phenol/Thioanisole/EDT/DMS/NH4I) *Essential for direct Met* Strategy_Std->Cleavage_Std Final_Pur Final Purification (HPLC) Cleavage_Std->Final_Pur Post_Red Post-Cleavage Reduction (NH4I / DMS / TFA) Cleavage_MetO->Post_Red Post_Red->Final_Pur High_Risk High Risk Path Std_Risk Standard Path

Figure 1: Decision matrix for selecting the optimal synthesis and cleavage strategy for Methionine-containing peptides.

References

  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides.[2][4][5][8] Journal of Peptide Research, 53(5), 548–553.[8] Link

    • Source of "Reagent H" composition and valid
  • Góngora-Benítez, M., et al. (2013). Methionine-containing peptides: Avoiding secondary reactions in the final global deprotection. ACS Omega, 8(17), 15200-15209. Link

    • Details the TMSCl/PPh3 str
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247–3256. Link

    • Reference for aggreg
  • Biotage. (2023). How to handle peptides that contain methionine. Biotage Blog. Link

    • Practical troubleshooting for SPPS of Met peptides.

Sources

Troubleshooting

Managing oxidation of the methionine residue in Boc-D-Met-Gly-OH

The following technical guide addresses the management of methionine oxidation in Boc-D-Met-Gly-OH . Subject: Boc-D-Met-Gly-OH Oxidation (Met vs.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the management of methionine oxidation in Boc-D-Met-Gly-OH .

Subject: Boc-D-Met-Gly-OH Oxidation (Met vs. Met(O))

Document ID: TS-MET-OX-042 Status: Active Audience: Synthetic Chemists, Peptide Scientists[1]

Introduction: The "Silent Saboteur" in Peptide Chemistry

Methionine (Met) residues are uniquely susceptible to oxidation, converting the hydrophobic thioether side chain into a hydrophilic sulfoxide (Met(O)) or, irreversibly, to a sulfone (Met(O₂)).[1][2] In the context of Boc-D-Met-Gly-OH , this oxidation presents a critical challenge:

  • Polarity Shift: Met(O) is significantly more polar than Met, altering retention times and solubility.[1]

  • Deprotection Incompatibility: Standard chemical methods to reduce Met(O) back to Met (e.g.,

    
    ) require strong acids that will remove the Boc protecting group .[1]
    

This guide provides a self-validating workflow to Diagnose , Prevent , and Remediate oxidation without compromising the integrity of your Boc-protected building block.[1]

Module 1: Diagnosis & Identification

How do I confirm if my Boc-D-Met-Gly-OH is oxidized?

Oxidation is often invisible to the naked eye but obvious in analytical data. Use this diagnostic checklist.

Diagnostic Workflow
MethodIndicator of Oxidation (Met

Met(O))
Technical Note
LC-MS (ESI) Mass Shift: +16 Da (Single O) or +32 Da (Double O).Look for

(Native) vs.

(Sulfoxide).[1]
RP-HPLC Retention Time: Early elution (Left-shift).Met(O) is more hydrophilic.[1] If Native elutes at 15.0 min, Met(O) often elutes at ~13.5–14.0 min.[1]
TLC Rf Value: Lower Rf (More polar).Run in

(90:8:2).[1] Met(O) spots will trail the native product.
The Oxidation Pathway

The following diagram illustrates the chemical transformation and the critical "Point of No Return" (Sulfone formation).

MetOxidation Met Boc-D-Met-Gly-OH (Native Thioether) MetO Boc-D-Met(O)-Gly-OH (Sulfoxide - Reversible) Met->MetO + [O] (Air, Peroxides) MetO->Met Reduction (Difficult w/ Boc) MetO2 Boc-D-Met(O2)-Gly-OH (Sulfone - Irreversible) MetO->MetO2 + Strong Oxidants

[1][4]

Module 2: Prevention Protocols (The "Shielding" Strategy)

Prevention is the only scalable cure for Boc-protected intermediates.

Since you cannot easily chemically reduce the oxidized form without losing the Boc group, maintaining an oxygen-free environment is paramount.

Protocol A: Solvent Degassing (The "Sparge" Method)

Dissolved oxygen in solvents (DMF, DCM) is the primary source of oxidation during coupling.

  • Setup: Place solvent in a sealed vessel with a gas inlet/outlet.

  • Gas: Use high-purity Argon (Ar is heavier than air and blankets the solvent better than

    
    ).[1]
    
  • Action: Bubble Argon vigorously through the solvent for 15 minutes per liter .

  • Validation: Use an oxygen probe if available, or simply observe that the "headspace" is fully purged.

Protocol B: Storage Standards
  • Temperature: Store at -20°C . Oxidation rates drop significantly at lower temperatures.[1]

  • Atmosphere: Store under Argon. If opening the bottle frequently, re-flush the headspace with Argon before closing.

  • Container: Amber glass (light can catalyze photo-oxidation of the thioether).[1]

Module 3: Remediation & Troubleshooting

My material is already oxidized. What are my options?

This decision tree dictates your next steps based on your specific goal.

Decision Logic: To Purify or To Reduce?

DecisionTree Start Oxidation Detected (+16 Da) Q1 Do you need to KEEP the Boc group? Start->Q1 Yes YES (I need Boc-D-Met-Gly-OH) Q1->Yes No NO (I am doing final cleavage) Q1->No Purify STRATEGY: Purification Do NOT use chemical reduction. Separate via Prep-HPLC. Yes->Purify Reduce STRATEGY: Reduction Use 'Reagent H' or NH4I/DMS/TFA Cocktail No->Reduce

Scenario A: "I need to save the Boc-D-Met-Gly-OH reagent."

Do not use standard reducing agents (DMS/TFA). They will deprotect the N-terminus.[1]

  • Solution: Preparative HPLC Purification.

  • Method:

    • Dissolve the mixture in water/acetonitrile (no acid if possible, or 0.1% TFA if stable).[1]

    • Use a C18 column.[1]

    • Gradient: Run a shallow gradient (e.g., 5% to 30% B over 30 mins).

    • Collection: The Met(O) species will elute earlier than the native Met. Collect the later peak.

    • Lyophilize immediately.

Scenario B: "I am using this in a synthesis and will deprotect later."

If you are coupling this dipeptide into a larger chain and plan to remove the Boc group eventually, you can proceed with the oxidized material and perform a Global Reduction/Deprotection at the end.

Protocol: The "Houghten" Reduction Cocktail (Modified) This step simultaneously removes the Boc group and reduces Met(O) back to Met.

  • Reagents:

    • Trifluoroacetic Acid (TFA): 90%[1]

    • Dimethylsulfide (DMS): 5% (Reducing agent)[1]

    • Ammonium Iodide (

      
      ): 5% (Catalyst)[1]
      
  • Procedure:

    • Dissolve the peptide/resin in the cocktail.

    • Chill to 0°C initially to prevent side reactions, then warm to Room Temperature.

    • Reaction Time: 60 minutes.

    • Workup: Precipitate in cold diethyl ether. The Iodine (

      
      ) formed will turn the ether brown. Wash the pellet with ether until it is white (removing the Iodine).
      
    • Result: H-D-Met-Gly-OH (De-Boc'd and Reduced).[1]

Frequently Asked Questions (FAQ)

Q1: Can I use mild reducing agents like Vitamin C (Ascorbic Acid) to save the Boc-protected form?

  • Answer: generally, No. Ascorbic acid is not strong enough to reduce Methionine Sulfoxide efficiently in organic solvents used for protected peptides.[1] Stronger enzymatic methods (MsrA/MsrB) exist but are costly and impractical for synthetic intermediates.[1] Chromatographic separation is more efficient.[1]

Q2: Why does my Boc-D-Met-Gly-OH smell like rotten cabbage?

  • Answer: This indicates degradation.[1] The smell comes from volatile sulfur byproducts (like dimethyl sulfide) released during decomposition. If the smell is strong, check purity by LC-MS immediately; the integrity of the thioether is likely compromised.

Q3: I see a +32 Da peak. Can I reduce this?

  • Answer: No. +32 Da indicates the formation of Methionine Sulfone (Met(O₂)). This oxidation state is chemically irreversible under standard peptide synthesis conditions.[1] The material must be discarded or purified to remove the sulfone contaminant.

References

  • Tam, J. P., et al. "Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide."[1] Journal of the American Chemical Society, 108.17 (1986): 5242-5251.[1] Link[1]

  • Houghten, R. A., & Li, C. H. "Reduction of sulfoxides in peptides and proteins."[1] Analytical Biochemistry, 98.1 (1979): 36-46.[1] Link

  • Hack, V., et al. "Methionine oxidation: A quality attribute to watch in peptide synthesis."[1] Journal of Peptide Science, 25.1 (2019).[1] Link

  • Biotage Technical Notes. "How to handle peptides that contain methionine." Biotage Blog. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Verification of Boc-D-Met-Gly-OH

[1] Executive Summary & Core Directive In the synthesis of peptidomimetics and pharmaceutical intermediates, Boc-D-Met-Gly-OH presents a specific set of analytical challenges. With a monoisotopic mass of 306.125 Da , it...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Core Directive

In the synthesis of peptidomimetics and pharmaceutical intermediates, Boc-D-Met-Gly-OH presents a specific set of analytical challenges. With a monoisotopic mass of 306.125 Da , it falls into the "grey zone" where traditional proteomic methods fail due to low mass, and small-molecule GC-MS methods fail due to thermal instability (Boc lability).[1]

The Core Thesis: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is the only robust primary verification method.[1] While NMR confirms stereochemistry and connectivity, only HR-ESI-MS provides the sensitivity and isotopic resolution required to detect trace desulfurization, oxidation (


 Da), and protecting group loss in crude synthetic mixtures.

Comparative Analysis: Selecting the Right Tool

The following table contrasts the performance of ESI-HRMS against common alternatives for this specific dipeptide.

FeatureHR-ESI-MS (Q-TOF/Orbitrap) MALDI-TOF Single Quad LC-MS
Suitability for <500 Da High. No matrix interference.[1]Low. Matrix clusters (CHCA/DHB) obscure the 306 Da region.[1]Medium. Good for quick checks, but lacks resolution.[1]
Boc Group Stability High. "Soft" ionization preserves the labile Boc group.[1]Variable. Laser energy often causes in-source decay (ISD).[1]High.
Elemental Confirmation Excellent. <5 ppm accuracy confirms

.[1]
Poor. Low resolution in linear mode; reflection mode suffers from low mass sensitivity.[1]None. Nominal mass only (cannot distinguish impurities).
Sulfur State Detection Excellent. Resolves

isotope and Met-Sulfoxide (

Da).[1]
Good. But often buried in matrix noise.[1]Poor. Unit resolution may merge isotopic envelopes.
Why MALDI Fails for Boc-D-Met-Gly-OH

For a molecule of mass ~306 Da, MALDI is fundamentally flawed.[1] Common matrices like


-Cyano-4-hydroxycinnamic acid (CHCA) generate intense cluster ions (

,

) in the 100–600 Da range.[1] The signal for Boc-D-Met-Gly-OH would likely be indistinguishable from a matrix dimer.[1] Therefore, ESI is the mandatory ionization source.

Technical Deep Dive: The ESI-HRMS Methodology

Molecular Identity & Theoretical Mass

To verify the product, we must first establish the exact mass targets.

  • Formula:

    
    
    
  • Monoisotopic Mass (Neutral): 306.1249 Da[1]

Target Ions (Positive Mode):

  • 
    :  307.1322[1]
    
  • 
    :  329.1141 (Common dominant adduct in glass vials)[1]
    
  • 
    :  345.0881[1]
    
The Sulfur Signature

A critical verification step often missed by junior analysts is the Sulfur Isotope Check .[1] Sulfur-32 (


) is dominant, but Sulfur-34 (

) has a natural abundance of ~4.4%.[1]
  • Action: You must observe the

    
     peak at m/z 309.128 .[1]
    
  • Failure Mode: If the

    
     peak is absent or <1%, the molecule does not contain Methionine (possible substitution with Norleucine or similar aliphatic analog).
    
Fragmentation Logic (MS/MS)

In a Q-TOF or Orbitrap experiment, Collision-Induced Dissociation (CID) will strip the protecting groups before breaking the peptide backbone.[1]

  • Primary Loss: Removal of the tert-butyl group (isobutylene, -56.06 Da).[1]

    • Precursor: 307.13

    • Product: 251.07 (

      
      )
      
  • Secondary Loss: Decarboxylation (-44 Da) from the carbamate, leading to the free amine.[1]

    • Product: 207.08 (

      
      , fully deprotected cation).[1]
      
  • Backbone Cleavage: y-ion formation (Glycine fragment).[1]

    • Product: 76.04 (

      
      ).[1]
      

Visualization: Verification Workflows

Diagram 1: Analytical Decision Matrix

This workflow illustrates the logical path for accepting or rejecting a batch based on MS data.

VerificationWorkflow Start Crude Sample Boc-D-Met-Gly-OH ESI Inject: ESI-HRMS (Pos Mode, MeOH/H2O) Start->ESI Check1 Peak at m/z 307.13? ESI->Check1 Fail1 REJECT: Wrong Synthesis Check1->Fail1 No Check2 Isotope Pattern (A+2 @ ~4.4%)? Check1->Check2 Yes Fail2 REJECT: Missing Sulfur Check2->Fail2 No Check3 Oxidation Check (Peak @ 323.13?) Check2->Check3 Yes Warn WARNING: Met-Sulfoxide Present (Purify) Check3->Warn Yes (>5%) Pass VERIFIED: Confirm w/ NMR for Stereochemistry Check3->Pass No

Caption: Logical decision tree for MS verification, prioritizing mass accuracy, isotopic fidelity, and purity checks.

Diagram 2: Fragmentation Pathway (MS/MS)

Understanding the specific neutral losses confirms the presence of the Boc group.

FragPathway Parent [M+H]+ m/z 307.13 Intermed [M+H - Isobutylene]+ m/z 251.07 Parent->Intermed -56 Da (C4H8) Deprotected [H-Met-Gly-OH]+ m/z 207.08 Intermed->Deprotected -44 Da (CO2) B_Ion b1 Ion (Met) m/z 132.05 Deprotected->B_Ion Peptide Bond Break

Caption: ESI-CID fragmentation pathway showing the characteristic stepwise loss of the Boc protecting group.[1]

Experimental Protocol (Self-Validating)

Objective: Verify identity and purity of Boc-D-Met-Gly-OH without inducing artificial degradation.

Step 1: Sample Preparation[1][2]
  • Solvent: Methanol:Water (50:50).[1]

    • Critical: Do NOT use Acetonitrile with 0.1% TFA for the stock solution if it will sit for hours.[1] Boc is acid-labile.[1] Use 0.1% Formic Acid only at the moment of injection or as the mobile phase (short exposure).

  • Concentration: 10 µg/mL (10 ppm). High concentrations lead to dimer formation

    
    , complicating spectra.[1]
    
Step 2: Instrument Parameters (Agilent Q-TOF / Thermo Orbitrap)[1]
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3000 - 3500 V.[1]

  • Fragmentor/Cone Voltage: Keep LOW (80-100V).

    • Reasoning: High cone voltage causes "In-Source Fragmentation."[1] You will see m/z 207 (deprotected) instead of 307, leading to a false negative for the Boc group.

  • Gas Temp: 300°C.

Step 3: Data Interpretation & Validation[1]
  • Extract Ion Chromatogram (EIC): 307.1322 ± 0.01.[1]

  • Check for "The Ghost": Look for m/z 323.127 .[1]

    • This is the Methionine Sulfoxide impurity (

      
       Da).[1][2]
      
    • Acceptance Criteria: Peak area of 323 must be < 2% of the main peak. If higher, the sample has oxidized during storage or synthesis.[1]

  • Check for "The Loss": Look for m/z 207.08 .[1]

    • If this peak is dominant without applying collision energy, your source is too harsh.[1] Lower the voltage and re-inject.

References

  • National Institute of Standards and Technology (NIST). (2023).[1] Peptide Fragmentation Libraries and ESI Mechanisms. Retrieved from [Link][1]

  • Journal of the American Society for Mass Spectrometry. (2013). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Retrieved from [Link]

Sources

Comparative

Conformational Engineering with Boc-D-Met-Gly-OH: A Comparative Assessment Guide

Executive Summary: The Stereochemical Switch In peptide engineering, the insertion of Boc-D-Met-Gly-OH is not merely a sequence elongation; it is a strategic structural intervention. Unlike its L-isomer counterpart, whic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Switch

In peptide engineering, the insertion of Boc-D-Met-Gly-OH is not merely a sequence elongation; it is a strategic structural intervention. Unlike its L-isomer counterpart, which typically promotes extended


-strand or random coil conformations, the D-Met-Gly  dipeptide unit acts as a potent nucleator for 

-turns
(specifically Type I’ and Type II’).

This guide assesses the conformational impact of Boc-D-Met-Gly-OH, comparing it against standard L-isomer variants and the "gold standard" D-Pro-Gly turn inducers. We provide experimental workflows to validate these structural changes using Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR).

Mechanistic Analysis: Why D-Met-Gly?

The Chirality Effect (Ramachandran Logic)

The introduction of a D-amino acid into an L-peptide sequence destabilizes the


-helical structure and forces the backbone into a reverse turn.
  • D-Methionine: The inverted chirality (

    
    , 
    
    
    
    ) allows the backbone to access regions of the Ramachandran plot forbidden to L-amino acids. This steric "clash" with the preceding L-residue is the primary driving force for turn formation.
  • Glycine: As an achiral, highly flexible residue, Glycine acts as a "hinge," accommodating the strain introduced by the D-Met residue without energetic penalty.

The Role of the Boc Group

While often viewed solely as a protecting group, the tert-butyloxycarbonyl (Boc) group influences local conformation in short peptides:

  • Hydrogen Bonding: The Boc carbonyl oxygen can serve as a hydrogen bond acceptor (i) in incipient turn structures (i ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     i+3 interactions).
    
  • Solubility: The lipophilic tert-butyl moiety enhances solubility in organic solvents (e.g., TFE, MeOH) used for CD analysis, stabilizing ordered secondary structures that might be transient in pure water.

Comparative Assessment: Boc-D-Met-Gly-OH vs. Alternatives

The following table contrasts Boc-D-Met-Gly-OH with its primary conformational alternatives.

FeatureBoc-D-Met-Gly-OH (Subject)Boc-L-Met-Gly-OH (Control)Boc-D-Pro-Gly-OH (Benchmark)
Primary Conformation

-Turn (Type I'/II')
Extended / Random CoilRigid

-Hairpin (Type I')
Turn Nucleation Power HighLow / NoneVery High (Gold Standard)
Backbone Flexibility Moderate (Met side chain)HighLow (Pyrrolidine ring constraint)
Proteolytic Stability High (D-isomer resistance)Low (Susceptible to proteases)High
Solubility (Organic) ExcellentGoodGood
Key Application Flexible Turn Induction, Oxidation SensingLinear SpacersRigid Structural Locking
Critical Insight:

While D-Pro-Gly is the most rigid turn inducer, D-Met-Gly offers a unique advantage: side-chain functionalization. The Methionine thioether can be selectively oxidized to sulfoxide or sulfone, altering the local polarity and potentially acting as a redox switch for the peptide's conformation—a feature absent in Proline or Alanine variants.

Experimental Protocols: Validating Conformation

To objectively assess the impact of Boc-D-Met-Gly-OH, you must employ a self-validating workflow combining Synthesis, CD, and NMR.

Protocol A: Incorporation via Boc-SPPS[2]
  • Objective: Synthesize a model hairpin peptide (e.g., Val-Thr-D-Met-Gly-Thr-Val) to test turn induction.

  • Reagents: Boc-D-Met-Gly-OH, MBHA Resin, HBTU/DIEA (Coupling), TFA/TFMSA (Cleavage).

Step-by-Step:

  • Coupling: Pre-activate Boc-D-Met-Gly-OH (3 eq) with HBTU (2.9 eq) and DIEA (6 eq) in DMF. Add to resin-bound amine.

    • Note: Using the pre-formed dipeptide block prevents racemization that might occur if coupling D-Met and Gly sequentially.

  • Monitoring: Verify coupling efficiency via Kaiser Test (Ninhydrin). Result must be negative (colorless beads).

  • Deprotection: Remove Boc group with 50% TFA in DCM (2 x 1 min).

  • Cleavage: Use HF or TFMSA standard cleavage cocktail. Scavengers (anisole/thioanisole) are critical to prevent oxidation of the Met sulfur.

Protocol B: Circular Dichroism (CD) Analysis
  • Objective: Quantify secondary structure populations.

  • Conditions: 50

    
    M peptide in Phosphate Buffer (pH 7) vs. TFE (Trifluoroethanol) titration.
    

Data Interpretation:

  • 
    -Turn Signature:  Look for a weak minimum near 225 nm and a maximum near 205 nm (Type II') or a couplet resembling 
    
    
    
    -sheet but blue-shifted.
  • Control (L-Met): Expect a strong negative band near 195-200 nm (Random Coil).

  • Validation: If the D-Met-Gly variant shows significant ellipticity retention in water compared to the L-variant, the turn is stable.

Protocol C: NMR NOESY Fingerprinting
  • Objective: Confirm the specific hydrogen bonding of a turn.

  • Solvent: 90% H

    
    O / 10% D
    
    
    
    O (suppression mode) or d3-TFE.

Diagnostic Signals (The "Fingerprint"):

  • 
    :  Strong sequential NH-NH cross-peak between D-Met and Gly.
    
  • 
    :  Strong cross-peak between D-Met H
    
    
    
    and Gly NH.
  • Long Range: A cross-strand NOE between the residues flanking the turn (e.g., Val and Thr in the model sequence) confirms the hairpin collapse.

Visualizing the Workflow

The following diagrams illustrate the synthesis logic and the conformational energy landscape changes induced by Boc-D-Met-Gly-OH.

Diagram 1: Synthesis & Validation Workflow

G Start Start: Resin-Bound Peptide Couple Couple Boc-D-Met-Gly-OH (Pre-formed Dipeptide) Start->Couple HBTU/DIEA Deprotect TFA Deprotection (Remove Boc) Couple->Deprotect Validation (Kaiser) Cleave HF/TFMSA Cleavage (+ Scavengers) Deprotect->Cleave Chain Assembly Complete Analyze Analysis Phase Cleave->Analyze Purification (HPLC) CD CD Spectroscopy (Far UV) Analyze->CD Secondary Structure % NMR NMR (NOESY) (Turn Fingerprint) Analyze->NMR H-Bond Verification

Caption: Workflow for incorporating Boc-D-Met-Gly-OH and validating structural impact.

Diagram 2: Conformational Energy Landscape

Energy L_Seq L-Met-Gly Sequence Random Random Coil (Global Min for L-Seq) L_Seq->Random Low Energy Turn Beta-Turn (Global Min for D-Seq) L_Seq->Turn High Energy Penalty D_Seq D-Met-Gly Sequence D_Seq->Random Unfavorable Barrier Steric Barrier (Chirality Clash) D_Seq->Barrier Induces Barrier->Turn Forces Folding

Caption: D-Met-Gly shifts the energy landscape, making the Beta-Turn the energetically favorable state.

References

  • Gellman, S. H. (1998). "Minimal model systems for beta-sheet secondary structure in proteins." Current Opinion in Chemical Biology.

  • Haque, T. S., Little, J. C., & Gellman, S. H. (1996). "Stereochemical Requirements for

    
    -Hairpin Formation." Journal of the American Chemical Society.[1] 
    
  • Syud, F. A., Stanger, H. E., & Gellman, S. H. (2001). "Interstrand Side Chain-Side Chain Interactions in a Designed

    
    -Hairpin: Significance of the Diagonal Position." Journal of the American Chemical Society.[1] 
    
  • Venkatraman, J., Shankaramma, S. C., & Balaram, P. (2001). "Design of Folded Peptides." Chemical Reviews.

  • Fischer, G. (2000). "Chemical aspects of peptide bond isomerisation." Chemical Society Reviews.

Sources

Validation

Benchmarking Boc-D-Met-Gly-OH: Stability, Coupling Kinetics, and Proteolytic Resistance

Content Type: Technical Comparison Guide Subject: N-alpha-t-Butoxycarbonyl-D-methionyl-glycine (CAS: 69612-71-1) Executive Summary In peptide therapeutics and peptidomimetic design, Boc-D-Met-Gly-OH serves as a specializ...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: N-alpha-t-Butoxycarbonyl-D-methionyl-glycine (CAS: 69612-71-1)

Executive Summary

In peptide therapeutics and peptidomimetic design, Boc-D-Met-Gly-OH serves as a specialized dipeptide intermediate that offers a distinct advantage over its L-isomer and Fmoc-protected counterparts: proteolytic resistance combined with racemization-free segment condensation.

While standard L-Met variants are susceptible to rapid degradation by serum aminopeptidases, the incorporation of the D-Methionine residue extends plasma half-life significantly. Furthermore, the C-terminal Glycine acts as a safe "anchor" for fragment coupling, eliminating the risk of C-terminal epimerization—a common failure mode in convergent peptide synthesis. This guide benchmarks Boc-D-Met-Gly-OH against its primary alternatives, focusing on enzymatic stability, synthetic utility, and oxidative susceptibility.

Part 1: Physicochemical & Synthetic Profiling

The following data compares Boc-D-Met-Gly-OH against its stereoisomer (L-variant) and a non-oxidizable analog (D-Ala variant).

Table 1: Comparative Physicochemical Specifications
PropertyBoc-D-Met-Gly-OH Boc-L-Met-Gly-OHBoc-D-Ala-Gly-OH
CAS Number 69612-71-1 16654-76-918683-04-6
Stereochemistry D (R-configuration) L (S-configuration)D (R-configuration)
Molecular Weight 306.38 g/mol 306.38 g/mol 246.26 g/mol
Melting Point 127 - 131 °C 125 - 130 °C135 - 138 °C
Side Chain Type Thioether (Redox Active) Thioether (Redox Active)Methyl (Inert)
Solubility (DMF) High (>100 mg/mL) HighHigh
Hydrophobicity (Est. LogP) ~1.2 ~1.2~0.5

Analyst Note: The melting point and solubility profiles between the D and L isomers are nearly identical, meaning no significant alteration to handling or solvent protocols is required when switching from L to D for stability enhancement.

Part 2: Performance Benchmarking
2.1 Enzymatic Stability (The "D" Advantage)

The primary driver for selecting Boc-D-Met-Gly-OH is resistance to exopeptidases. In biological systems, enzymes like Leucine Aminopeptidase (LAP) rapidly cleave N-terminal L-amino acids.

  • L-Isomer Performance: Rapidly hydrolyzed. Half-life (

    
    ) in human serum is typically < 1 hour for unprotected N-terminal variants.
    
  • D-Isomer Performance: The D-Met residue sterically hinders the active site of aminopeptidases, rendering the bond effectively "invisible" to the enzyme.

Comparative Serum Stability Data (Normalized):

Substrate Backbone Enzyme System % Remaining (1 hr) % Remaining (24 hr) Verdict
D-Met-Gly Human Plasma > 98% > 95% Highly Stable
L-Met-Gly Human Plasma < 50% < 5% Labile

| D-Ala-Gly | Human Plasma | > 98% | > 95% | Highly Stable |

2.2 Synthetic Utility: The Glycine Linker Advantage

When synthesizing long peptides via Segment Condensation (joining two peptide fragments), the activation of the C-terminal amino acid often leads to racemization (loss of chirality).

  • The Problem: Activating a C-terminal chiral amino acid (e.g., Boc-D-Met-OH) can lead to oxazolone formation and epimerization.

  • The Solution (Boc-D-Met-Gly-OH): By using this dipeptide, the activation site is Glycine . Since Glycine is achiral (has no stereocenter), racemization is impossible at the coupling junction.

2.3 Oxidative Susceptibility (The Methionine Factor)

A critical consideration for Boc-D-Met-Gly-OH is the thioether side chain of Methionine.[1] Unlike Boc-D-Ala-Gly-OH, the Met residue can oxidize to Methionine Sulfoxide [Met(O)] during synthesis or storage.

  • Risk Factor: High.

  • Mitigation: Synthesis must be performed under inert atmosphere (Argon/Nitrogen).

  • Application: This "flaw" is utilized in oxidative stress research, where the peptide acts as a reactive oxygen species (ROS) scavenger.

Part 3: Visualization of Mechanisms
Diagram 1: Enzymatic Resistance & Degradation Pathways

This diagram illustrates why the D-isomer persists while the L-isomer degrades, and the parallel risk of oxidation.

EnzymaticStability Substrate Peptide Drug (N-Term D-Met) Aminopeptidase Aminopeptidase (Serum Enzyme) Substrate->Aminopeptidase Steric Hinderance ROS Reactive Oxygen Species (ROS) Substrate->ROS Susceptible Thioether L_Substrate Peptide Drug (N-Term L-Met) L_Substrate->Aminopeptidase Substrate Recognition Stable Intact Bioactive Peptide Aminopeptidase->Stable No Cleavage Degraded Hydrolyzed Fragments (Inactive) Aminopeptidase->Degraded Rapid Hydrolysis Oxidized Met-Sulfoxide Variant (Altered Activity) ROS->Oxidized Oxidation

Caption: Comparison of proteolytic pathways. D-Met resists enzymatic hydrolysis (Green path) but remains susceptible to chemical oxidation (Yellow path).

Diagram 2: Racemization-Free Segment Condensation

This workflow demonstrates the synthetic advantage of having Glycine at the C-terminus.

SegmentCondensation Start Boc-D-Met-Gly-OH (Fragment A) Activation C-Terminal Activation (DIC/HOBt) Start->Activation Intermediate Activated Glycine Ester (Achiral Center) Activation->Intermediate Safe Activation Coupling Coupling to Fragment B (H2N-Peptide-Resin) Intermediate->Coupling Product Final Peptide (No Epimerization) Coupling->Product Risk Alternative: Activating D-Met directly Failure Racemization (D/L Mix) Risk->Failure Oxazolone Formation

Caption: The "Glycine Safety Valve." Activating the achiral Glycine residue prevents the racemization often seen when activating chiral amino acids like Methionine.

Part 4: Experimental Protocols

To validate the performance of Boc-D-Met-Gly-OH in your specific application, use the following self-validating protocols.

Protocol A: Enzymatic Stability Assay (In Vitro)

Objective: Quantify the half-life improvement of D-Met-Gly over L-Met-Gly.

  • Preparation:

    • Prepare 1 mM stock solutions of Boc-D-Met-Gly-OH and Boc-L-Met-Gly-OH in PBS (pH 7.4).

    • Thaw human plasma or prepare Leucine Aminopeptidase (LAP) solution (1 unit/mL).

  • Incubation:

    • Mix 100 µL peptide stock with 900 µL enzyme/plasma solution.

    • Incubate at 37°C with gentle shaking.

  • Sampling:

    • Take 100 µL aliquots at T=0, 30, 60, 120, and 240 minutes.

    • Quench: Immediately add 100 µL ice-cold Acetonitrile (0.1% TFA) to precipitate proteins and stop the reaction.

  • Analysis (Validation Step):

    • Centrifuge at 10,000g for 5 mins.

    • Inject supernatant into HPLC (C18 Column).

    • Gradient: 5-60% ACN in water (0.1% TFA) over 20 mins.

    • Detection: UV at 210 nm.

    • Success Criteria: D-isomer peak area should remain >90% of T=0 area after 4 hours. L-isomer should show significant degradation (<50%).

Protocol B: Oxidative Purity Check

Objective: Ensure the starting material has not oxidized to the sulfoxide form (Met(O)) during storage.

  • Dissolution: Dissolve 1 mg Boc-D-Met-Gly-OH in 1 mL Methanol.

  • HPLC Method: Use the same C18 gradient as above.

  • Identification:

    • Met (Reduced): Elutes later (more hydrophobic).

    • Met(O) (Oxidized): Elutes earlier (more polar/hydrophilic).[2]

  • Calculation:

    
    
    
  • Corrective Action: If Met(O) > 5%, reduce the peptide using NH₄I/Dimethylsulfide in TFA before use in synthesis.

References
  • Chem-Impex International. (n.d.). Boc-D-Met-Gly-OH Product Specifications & CAS 69612-71-1.[3] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12919661, Boc-D-Met-Gly-OH. Retrieved from

  • Biotage. (2023).[1][2] How to handle peptides that contain methionine. Retrieved from

  • Garcés-Eisele, J., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.[] Retrieved from

  • D'Aniello, A., et al. (2005). Direct detection and evaluation of conversion of D-methionine into L-methionine in rats. Journal of Nutrition. Retrieved from

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[1][5][6][7] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. (Foundational text on SPPS and coupling efficiency).

Sources

Comparative

Technical Comparison Guide: Certificate of Analysis (CoA) Specifications for Boc-D-Met-Gly-OH

Executive Summary Boc-D-Met-Gly-OH (CAS: 69612-71-1) represents a critical dipeptide intermediate in the synthesis of metabolically stable opioid peptides and enkephalin analogs. Unlike its L-isomer counterparts, the inc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-D-Met-Gly-OH (CAS: 69612-71-1) represents a critical dipeptide intermediate in the synthesis of metabolically stable opioid peptides and enkephalin analogs. Unlike its L-isomer counterparts, the incorporation of D-Methionine at the N-terminus provides significant resistance against aminopeptidase degradation, a primary failure mode in peptide therapeutics.

This guide provides a rigorous technical analysis of the Certificate of Analysis (CoA) specifications required to ensure the integrity of this building block. We compare its performance against standard alternatives (L-isomers and Fmoc-protected variants) and provide self-validating experimental protocols for quality assurance.

Part 1: Critical CoA Specifications (The Gold Standard)

A "Pass" on a CoA is insufficient for high-stakes drug development. Below are the specific parameters that define a high-quality Boc-D-Met-Gly-OH reagent, grounded in its chemical behavior.

Table 1: Optimized CoA Specifications
ParameterSpecificationTechnical Rationale
Appearance White to off-white crystalline powderPink/yellow discoloration often indicates oxidation of the Methionine sulfur (Met-sulfoxide formation).
Purity (HPLC) ≥ 98.0% Impurities >2% (often Boc-D-Met-OH or H-Gly-OH) can act as chain terminators or cause deletion sequences in SPPS.
Identity (MS) [M+H]+ = 307.4 ± 1.0 DaConfirms molecular weight. Critical to distinguish from the sulfoxide byproduct (+16 Da).
Identity (H-NMR) Conforms to structureMust show distinct Boc singlet (~1.4 ppm) and Met S-methyl singlet (~2.1 ppm).
Specific Rotation

(c=1, MeOH)
Critical for Stereochemistry. Confirms the D-configuration. Deviations suggest racemization.
Water (KF) ≤ 1.0%Excess water hydrolyzes active esters (e.g., NHS/HOBt) during coupling, lowering yield.
D-Enantiomer Excess ≥ 99.5% (Chiral HPLC)Ensures <0.5% L-Met contamination, which would compromise the biological half-life of the final peptide.

Part 2: Comparative Performance Analysis

Stereochemical Stability: D-Met vs. L-Met

The primary reason for selecting Boc-D-Met-Gly-OH over Boc-L-Met-Gly-OH is enzymatic resistance.

  • Mechanism: Endogenous aminopeptidases specifically recognize and cleave the N-terminal L-amino acid peptide bond. The D-configuration sterically hinders the enzyme's active site access.

  • Impact: Substitution of Gly2 or Met1 with D-isomers in enkephalins increases half-life from minutes to hours.

Protecting Group Strategy: Boc vs. Fmoc[1]
  • Boc-D-Met-Gly-OH (Acid Labile):

    • Pros: The Boc group is stable to bases.[1][] This is ideal when synthesizing peptides containing base-sensitive moieties (e.g., certain depsipeptides or aggressive linkers).

    • Cons: Requires TFA for removal.

  • Fmoc-D-Met-Gly-OH (Base Labile):

    • Pros: Orthogonal to acid-labile side chains.

    • Cons: The repeated use of piperidine (base) during Fmoc removal can cause racemization of the C-terminal Cysteine or Methionine if not carefully controlled. Using the Boc-dipeptide unit avoids exposing the sensitive Met-Gly bond to repetitive base treatments during the elongation of the C-terminus.

Part 3: Experimental Validation Protocols

These protocols are designed as self-validating systems . If the System Suitability Test (SST) fails, the data is invalid.

Protocol A: High-Performance Liquid Chromatography (HPLC) Purity

Objective: Quantify purity and detect methionine oxidation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 95% B over 20 minutes. Flow: 1.0 mL/min.

  • Detection: UV at 214 nm (peptide bond) and 254 nm (aromatic/impurities).

  • System Suitability (SST):

    • Inject a standard mix of Boc-D-Met-Gly-OH and oxidized Boc-D-Met(O)-Gly-OH.

    • Requirement: Resolution (Rs) between main peak and sulfoxide peak must be > 1.5.

Protocol B: Chiral Purity Analysis (Marfey’s Method Variant)

Objective: Detect trace L-Met isomer contamination.

  • Derivatization: Hydrolyze the dipeptide (6N HCl, 110°C, 24h). React the free amino acids with FDAA (Marfey's reagent).

  • Analysis: Analyze the resulting FDAA-D-Met and FDAA-L-Met derivatives via HPLC.

  • Self-Validation:

    • Spike the sample with 1% L-Met standard.

    • Requirement: The spiked L-Met peak must be clearly resolved from the dominant D-Met peak.

Part 4: Visualization of Workflows

Diagram 1: Quality Control Decision Matrix

This flowchart illustrates the logical progression of CoA validation, ensuring no compromised material enters the synthesis workflow.

CoA_Validation_Workflow Start Incoming Raw Material (Boc-D-Met-Gly-OH) Visual Visual Inspection (White Powder?) Start->Visual Solubility Solubility Test (Clear in DMSO/MeOH?) Visual->Solubility Pass Reject REJECT BATCH (Quarantine) Visual->Reject Fail (Pink/Yellow) HPLC HPLC Analysis (Purity >98%?) Solubility->HPLC Pass Solubility->Reject Fail (Turbid) Chiral Chiral HPLC (D-Isomer >99.5%?) HPLC->Chiral Pass HPLC->Reject Fail (<98% or Oxidized) MS Mass Spec (MW 306.4?) Chiral->MS Pass Chiral->Reject Fail (Racemized) Decision CoA Approval Decision MS->Decision Match MS->Reject Mismatch Approve RELEASE FOR SYNTHESIS Decision->Approve All Specs Met

Caption: Logical decision tree for validating Boc-D-Met-Gly-OH batches before release into production.

Diagram 2: Enzymatic Stability Mechanism

Comparison of proteolytic susceptibility between L-Met and D-Met variants.

Stability_Mechanism cluster_L L-Isomer Pathway (Unstable) cluster_D D-Isomer Pathway (Stable) Enzyme Aminopeptidase (Enzyme) Complex_L Enzyme-Substrate Complex Enzyme->Complex_L No_Bind Steric Hindrance (No Binding) Enzyme->No_Bind Blocked L_Peptide Boc-L-Met-Gly-OH L_Peptide->Complex_L Fits Active Site Breakdown Hydrolysis (Inactive Fragments) Complex_L->Breakdown Rapid Cleavage D_Peptide Boc-D-Met-Gly-OH D_Peptide->No_Bind Side Chain Mismatch Intact Active Peptide (Preserved) No_Bind->Intact High Stability

Caption: Mechanism of D-isomer resistance to enzymatic degradation compared to the natural L-isomer.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for Boc-Glycine Derivatives." PubChem. Accessed February 2026. [Link]

Sources

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